THK-523
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJOXECWZKCGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Tau-Binding Mechanism of THK-523
For Researchers, Scientists, and Drug Development Professionals
THK-523, a quinoline derivative, has emerged as a significant radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. Understanding its mechanism of action is paramount for its effective use in research and clinical settings. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with tau protein aggregates, with a focus on quantitative binding data, experimental methodologies, and the molecular logic of its selectivity.
Core Mechanism: Preferential Binding to Tau Fibrils
The fundamental mechanism of action of this compound lies in its ability to selectively bind to aggregated forms of the tau protein, particularly the paired helical filaments (PHFs) that constitute neurofibrillary tangles (NFTs) in Alzheimer's disease. In vitro studies have demonstrated that ¹⁸F-labeled this compound ([¹⁸F]this compound) exhibits a significantly higher affinity for recombinant tau fibrils compared to amyloid-beta (Aβ) fibrils, the other major protein aggregate in Alzheimer's disease.[1][2][3][4] This preferential binding is the cornerstone of its utility as a tau-specific imaging agent.
Quantitative Binding Characteristics
Saturation binding assays using synthetic tau and Aβ fibrils have been instrumental in quantifying the binding affinity and density of binding sites for this compound. These studies consistently reveal a higher affinity (lower dissociation constant, Kd) and a greater number of binding sites (Bmax) for tau fibrils.
| Ligand | Fibril Type | Kd (nM) | Bmax (pmol/nmol fibrils) | Reference |
| [¹⁸F]this compound | Recombinant Tau (K18Δ280K) | Site 1: 1.67 | Site 1: 2.20 | [3] |
| Site 2: 21.7 | Site 2: 4.46 | |||
| [¹⁸F]this compound | Recombinant Tau (K18ΔK280) | 1.99 | Not Reported | |
| [¹⁸F]this compound | Synthetic Aβ₁₋₄₂ | 20.7 | 1.25 | |
| [¹⁸F]this compound | Synthetic Aβ₁₋₄₂ | 30.3 | Not Reported |
Table 1: In Vitro Binding Affinities (Kd) and Maximum Binding Capacities (Bmax) of [¹⁸F]this compound for Tau and Amyloid-Beta Fibrils.
Scatchard analysis of [¹⁸F]this compound binding to recombinant tau fibrils has identified two distinct binding sites, a high-affinity site in the low nanomolar range and a lower-affinity site. In contrast, only one class of binding sites was identified on Aβ fibrils, with an affinity approximately 10-fold lower than the high-affinity site on tau fibrils. This multi-site binding to tau may contribute to its strong signal in tau-rich brain regions.
Experimental Protocols
The characterization of this compound's binding properties relies on several key experimental methodologies.
In Vitro Radioligand Binding Assay
This technique is fundamental for determining the binding affinity (Kd) and the density of binding sites (Bmax).
Objective: To quantify the binding of [¹⁸F]this compound to synthetic tau and Aβ fibrils.
Materials:
-
[¹⁸F]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Synthetic recombinant tau fibrils (e.g., K18Δ280K)
-
Synthetic Aβ₁₋₄₂ fibrils
-
Assay Buffer (e.g., Phosphate Buffered Saline with 0.1% Bovine Serum Albumin)
-
Filtration apparatus with glass fiber filters
Procedure:
-
Fibril Preparation: Synthetic tau or Aβ peptides are incubated under specific conditions (e.g., 37°C with agitation) to induce fibrillization. Fibril formation is confirmed by methods such as Thioflavin S fluorescence assay or electron microscopy.
-
Incubation: A constant concentration of the synthetic fibrils (e.g., 200 nM) is incubated with increasing concentrations of [¹⁸F]this compound in the assay buffer.
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound (e.g., 2 µM) to saturate the specific binding sites. Any remaining bound radioactivity is considered non-specific.
-
Separation of Bound and Free Ligand: The incubation mixtures are rapidly filtered through glass fiber filters. The filters trap the fibrils with the bound radioligand, while the free radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then analyzed using Scatchard plots or non-linear regression to determine the Kd and Bmax values.
Autoradiography and Histofluorescence of Human Brain Tissue
These techniques provide crucial information about the spatial distribution of this compound binding in post-mortem human brain tissue and its co-localization with tau pathology.
Objective: To visualize the binding of this compound to tau aggregates in sections of Alzheimer's disease brain tissue.
Materials:
-
Post-mortem human brain tissue sections (e.g., hippocampus) from Alzheimer's disease patients and healthy controls.
-
[¹⁸F]this compound for autoradiography or unlabeled this compound for histofluorescence.
-
Antibodies against tau (e.g., AT8) and Aβ for immunohistochemistry.
-
Phosphor imaging system for autoradiography.
-
Fluorescence microscope.
Procedure:
-
Tissue Sectioning: Thin sections (e.g., 5-10 µm) of formalin-fixed, paraffin-embedded brain tissue are prepared.
-
Autoradiography:
-
Tissue sections are incubated with a solution containing [¹⁸F]this compound.
-
After washing to remove unbound radiotracer, the sections are apposed to a phosphor imaging plate.
-
The resulting image reveals the areas of high radiotracer binding.
-
-
Histofluorescence:
-
Tissue sections are incubated with a solution of unlabeled this compound.
-
After washing, the sections are examined under a fluorescence microscope to visualize the fluorescent signal from the bound this compound.
-
-
Immunohistochemistry: Adjacent serial sections are stained with antibodies specific for tau and Aβ to identify the location of neurofibrillary tangles and amyloid plaques, respectively.
-
Co-localization Analysis: The images from autoradiography/histofluorescence and immunohistochemistry are compared to determine if the this compound binding signal co-localizes with tau pathology.
Studies using these methods have consistently shown that this compound binding is prominent in brain regions known to have a high density of neurofibrillary tangles in Alzheimer's disease, such as the hippocampus, and that the binding signal co-localizes with tau immunoreactivity but not with Aβ plaques.
Molecular Selectivity: A Matter of Conformation
The selectivity of this compound for tau aggregates in Alzheimer's disease is highly specific. Research indicates that this compound preferentially binds to the paired helical filament (PHF) conformation of tau that is characteristic of Alzheimer's disease. It shows negligible binding to the different tau aggregate conformations found in other tauopathies, such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD). Furthermore, this compound does not bind to α-synuclein aggregates found in Parkinson's disease.
The precise molecular interactions that govern this conformational selectivity are not yet fully elucidated. However, computational modeling studies suggest the existence of multiple potential high-affinity binding sites on the tau fibril. The specific shape and electrostatic environment of these binding pockets within the PHF structure are thought to be critical for the stable interaction with this compound. The lack of binding to tau aggregates in other tauopathies suggests that the conformation of tau in those diseases does not present the appropriate binding pocket for this compound.
Conclusion and Future Directions
The mechanism of action of this compound is characterized by its high-affinity and selective binding to the paired helical filament conformation of aggregated tau, which is prevalent in Alzheimer's disease. This selectivity is the basis for its use as a PET radiotracer to visualize and quantify tau pathology in the living brain. While the precise molecular binding sites and the exact nature of the intermolecular interactions are still under investigation, the current body of evidence from in vitro binding assays, autoradiography, and computational modeling provides a robust framework for understanding its function.
Future research will likely focus on high-resolution structural studies, such as cryo-electron microscopy, of this compound in complex with tau fibrils to definitively map its binding sites. A deeper understanding of the conformational determinants of this compound binding will not only refine its use as a diagnostic tool but also inform the development of next-generation tau imaging agents with improved properties and potentially therapeutic compounds that target tau aggregation.
References
Probing Tau Neuropathology: A Technical Guide to the Binding Affinity of THK-523
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of THK-523, a quinoline derivative radiotracer developed for the in vivo imaging of tau protein aggregates, a hallmark of Alzheimer's disease and other tauopathies. This document is intended for researchers, scientists, and drug development professionals actively involved in the study of neurodegenerative diseases.
Core Findings: this compound's Affinity for Tau Aggregates
In vitro studies have demonstrated that ¹⁸F-THK523 exhibits a high affinity and selectivity for tau pathology.[1][2][3][4][5] Saturation binding assays using recombinant tau fibrils have revealed that ¹⁸F-THK523 binds to tau aggregates with nanomolar affinity. Notably, these studies indicate the presence of two distinct binding sites on tau fibrils for ¹⁸F-THK523. In contrast, its affinity for synthetic amyloid-β (Aβ) fibrils is significantly lower, highlighting its selectivity for tau.
Quantitative Binding Characteristics of ¹⁸F-THK523
The binding affinity (Kd) and maximum binding capacity (Bmax) of ¹⁸F-THK523 for both recombinant tau fibrils and synthetic Aβ₁₋₄₂ fibrils have been quantified in multiple studies. The data consistently show a higher affinity and a greater number of binding sites for tau aggregates compared to Aβ fibrils.
| Ligand | Target Fibril | Kd₁ (nM) | Bmax₁ (pmol/nmol) | Kd₂ (nM) | Bmax₂ (pmol/nmol) | Reference |
| ¹⁸F-THK523 | Recombinant Tau (K18Δ280K) | 1.99 | 2.20 | 28.6 | 7.94 | |
| ¹⁸F-THK523 | Synthetic Aβ₁₋₄₂ | 30.3 | 1.50 | - | - |
Table 1: In Vitro Binding Affinity of ¹⁸F-THK523. This table summarizes the dissociation constant (Kd) and maximum binding site density (Bmax) of ¹⁸F-THK523 for recombinant tau fibrils and synthetic amyloid-β fibrils. The data for tau fibrils suggest two distinct binding sites.
Experimental Protocols
The following section details the methodologies employed in the in vitro binding assays to characterize the affinity of this compound for tau aggregates.
Preparation of Recombinant Tau and Aβ Fibrils
-
Recombinant Tau Fibril (K18Δ280K) Preparation:
-
The K18Δ280K fragment of the human tau protein is expressed in and purified from E. coli.
-
Fibril formation is induced by incubating the purified protein with heparin.
-
The formation of fibrils is confirmed using Thioflavin S fluorescence assay and transmission electron microscopy.
-
-
Synthetic Amyloid-β (Aβ₁₋₄₂) Fibril Preparation:
-
Synthetic Aβ₁₋₄₂ peptides are aggregated into fibrils as previously described in the literature.
-
Fibril formation is confirmed by transmission electron microscopy.
-
In Vitro Saturation Binding Assay
This assay is performed to determine the Kd and Bmax of the radioligand.
-
Incubation: Synthetic tau or Aβ fibrils (200 nM) are incubated with increasing concentrations of ¹⁸F-THK523 (typically 1–500 nM).
-
Non-specific Binding: To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration (e.g., 1-2 µM) of unlabeled THK523.
-
Reaction Conditions: The binding reactions are incubated for 1 hour at room temperature in an assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).
-
Separation: The bound and free radioligand are separated by vacuum filtration through glass fiber filters.
-
Washing: The filters are washed multiple times with the assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a γ-counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The resulting data are analyzed using non-linear regression to determine the Kd and Bmax values.
Figure 1. Workflow for determining the binding affinity of this compound.
Selectivity and In Situ Validation
Autoradiography and histofluorescence studies on human brain tissue from Alzheimer's disease patients have corroborated the in vitro findings. These experiments show that THK523 binding co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles and neuropil threads, but not with Aβ plaques. Furthermore, THK523 does not bind to tau lesions in non-AD tauopathies like corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), or Pick's disease (PiD), nor to α-synuclein aggregates in Parkinson's disease, indicating its selectivity for the paired helical filament (PHF)-tau conformation found in Alzheimer's disease.
Conclusion
This compound is a valuable research tool for the investigation of tau pathology in Alzheimer's disease. Its high affinity and selectivity for PHF-tau, as demonstrated by robust in vitro and in situ data, underscore its utility as a radiotracer for positron emission tomography (PET) imaging. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of novel tau imaging agents.
References
Preclinical Development and Characterization of 18F-THK523: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development and characterization of 18F-THK523, a novel positron emission tomography (PET) tracer for in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3][4]
Physicochemical Properties
18F-THK523, with the chemical name 2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline, is a low molecular weight compound (282.31 g/mol ).[5] Its lipophilicity, as measured by the octanol/water partition coefficient (logPoct), is 2.91 ± 0.13, indicating adequate blood-brain barrier permeability.
| Property | Value | Reference |
| Molecular Weight | 282.31 g/mol | |
| logPoct | 2.91 ± 0.13 |
Radiosynthesis and Quality Control
The radiosynthesis of 18F-THK523 is achieved through a nucleophilic substitution reaction. The tosylate precursor, BF-241, is reacted with 18F-fluoride. The process involves a 10-minute reaction at 110°C, followed by a two-step purification process.
| Parameter | Value | Reference |
| Precursor | Tosylate precursor (BF-241) | |
| Reaction Time | 10 minutes | |
| Reaction Temperature | 110°C | |
| Radiochemical Yield | 24% (non-decay corrected) | |
| Radiochemical Purity | >95% | |
| Average Specific Activity | 100 GBq/µmol (2.7 Ci/µmol) |
Experimental Protocol: 18F-Labeling of THK523
-
Fluorination: The synthesis is initiated by a nucleophilic substitution of the tosylate precursor (BF-241) with 18F-fluoride.
-
Reaction Conditions: The reaction is carried out for 10 minutes at a temperature of 110°C.
-
Initial Purification: The crude reaction mixture undergoes partial purification using an activated Sep-Pak tC18 cartridge.
-
Final Purification: Semi-preparative reverse-phase high-pressure liquid chromatography (HPLC) is used for the final purification of 18F-THK523.
-
Reformulation: A standard tC18 Sep-Pak reformulation yields 18F-THK523 with a radiochemical purity greater than 95%.
In Vitro Characterization
Binding Affinity and Selectivity
In vitro binding studies have demonstrated that 18F-THK523 exhibits a high affinity and selectivity for tau fibrils over β-amyloid (Aβ) fibrils. Scatchard analysis revealed two classes of binding sites on recombinant tau fibrils (K18Δ280K), with the first class showing a 10-fold higher affinity compared to the single class of binding sites on Aβ1–42 fibrils. Overall, there is a roughly 5-fold greater number of 18F-THK523 binding sites on tau fibrils compared to Aβ fibrils.
| Target | Binding Site Class | Kd (nM) | Bmax (pmol/nmol protein) | Reference |
| Tau Fibrils (K18Δ280K) | Site 1 | 1.67 | 2.20 | |
| Site 2 | - | - | ||
| Aβ1–42 Fibrils | Site 1 | 30.3 | - |
Note: The Bmax for Aβ fibrils was not explicitly stated in the provided search results in a comparable unit.
Experimental Protocol: In Vitro Binding Assay
-
Fibril Preparation: Synthetic Aβ1–42 or K18Δ280K-tau fibrils (200 nM) are used.
-
Incubation: The fibrils are incubated with increasing concentrations of 18F-THK523 (1–500 nM).
-
Non-specific Binding: To determine non-specific binding, parallel reactions are conducted in the presence of 1 µM of unlabeled THK523.
-
Reaction Conditions: The binding reactions are incubated for 1 hour at room temperature in 200 µl of assay buffer (phosphate-buffered saline without Mg2+ and Ca2+, containing 0.1% bovine serum albumin).
Autoradiography and Histofluorescence
Autoradiography and histofluorescence studies on human hippocampal sections from Alzheimer's disease patients have shown that 18F-THK523 binding co-localizes with immunoreactive tau pathology. Importantly, the tracer did not bind to β-amyloid plaques.
Experimental Protocol: Autoradiography
-
Tissue Preparation: Serial 5 µm sections from the hippocampus of an Alzheimer's disease brain are used.
-
Immunostaining: Adjacent sections are immunostained with antibodies against tau (AT8) and β-amyloid (6F/3D) to identify neurofibrillary tangles and Aβ plaques, respectively.
-
Radiolabeling: Sections are labeled with 2.2 MBq/ml of 18F-THK523.
-
Imaging: Autoradiographic images are obtained using a phosphor imaging instrument.
In Vivo Characterization
Biodistribution in Mice
Ex vivo biodistribution studies in ICR mice demonstrated that 18F-THK523 readily enters the brain. Peak brain uptake of 2.75 ± 0.25% of the injected dose per gram (%ID/g) was observed at 2 minutes post-injection. The tracer is cleared from the body primarily through biliary excretion, as indicated by a steady increase in radioactivity in the intestine over time.
| Time Post-Injection | Brain (%ID/g) | Heart (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Intestine (%ID/g) | Reference |
| 2 min | 2.75 ± 0.25 | ~6.2 | ~6.2 | - | - | |
| 10 min | - | - | - | ~5.0 | - | |
| 120 min | - | - | - | - | ~11 |
Note: A complete time-course for all organs was not available in the provided search results.
Experimental Protocol: Ex Vivo Biodistribution
-
Animal Model: ICR mice (male, 28-32 g) are used.
-
Tracer Administration: 0.68–1.32 MBq of 18F-THK523 is administered via the tail vein.
-
Sacrifice: Mice are sacrificed by decapitation at 2, 10, 30, 60, and 120 minutes post-injection.
-
Tissue Collection: Brain, blood, and other organs are removed and weighed.
-
Radioactivity Measurement: Radioactivity is counted using an automatic γ-counter.
-
Calculation: The percentage of injected dose per gram (%ID/g) is calculated.
MicroPET Imaging in Transgenic Mice
In vivo microPET studies in tau transgenic mice (rTg4510) showed significantly higher retention of 18F-THK523 in the brain compared to wild-type littermates and APP/PS1 mice (an Aβ pathology model). At approximately 30 minutes post-injection, brain retention was 48% higher in rTg4510 mice. This increased retention was specific to the brain, with no significant differences observed in the liver, intestine, or bone.
Experimental Protocol: MicroPET Imaging
-
Animal Models: Tau transgenic mice (rTg4510) and their wild-type littermates (CamKII), as well as APP/PS1 mice, are used.
-
Tracer Administration: 18F-THK523 is administered intravenously.
-
Image Acquisition: Dynamic microPET scans are performed.
-
Image Analysis: Brain retention is quantified and compared between the different mouse strains.
Conclusion
The preclinical evaluation of 18F-THK523 demonstrates its potential as a selective PET tracer for imaging tau pathology. Its favorable physicochemical properties allow for brain penetration, and its high affinity and selectivity for tau fibrils over Aβ plaques have been confirmed through in vitro and in vivo studies. While these preclinical findings are promising, it is important to note that subsequent studies have indicated that the pharmacokinetics and binding characteristics of 18F-THK523 may not be optimal for human PET imaging, leading to the development of second-generation tau tracers. Nevertheless, the preclinical development of 18F-THK523 has been a crucial step in the advancement of tau imaging agents.
References
In Vitro Binding Profile of THK-523: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of the tau imaging tracer, THK-523. The information presented herein is curated for professionals in the fields of neurodegenerative disease research and radiopharmaceutical development, offering a consolidated resource on the tracer's binding affinity, selectivity, and the methodologies used for its characterization.
Core Binding Characteristics
This compound is a quinoline derivative developed for the positron emission tomography (PET) imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies. In vitro studies have been instrumental in elucidating its binding properties, demonstrating a preferential affinity for tau aggregates over other protein aggregates commonly found in neurodegenerative diseases.
Quantitative Binding Data
The binding affinity (Kd) and density of binding sites (Bmax) of [¹⁸F]this compound have been determined through saturation binding assays using synthetic protein fibrils. These studies reveal a significantly higher affinity of this compound for tau fibrils compared to β-amyloid (Aβ) fibrils.
| Target Fibril | Binding Site | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (pmol/nmol fibril) |
| Recombinant Tau (K18Δ280K) | High-affinity | 1.67 - 1.7 | 2.20 |
| Low-affinity | 21.7 | 4.46 | |
| β-amyloid (1-42) | Single site | 20.7 | 1.25 |
| Table 1: In Vitro Binding Affinity and Capacity of [¹⁸F]this compound to Synthetic Tau and Aβ Fibrils. Data compiled from saturation binding studies.[1][2] |
Competition assays have further substantiated the binding affinity of this compound for tau fibrils, although the absolute values may differ from saturation studies due to methodological differences.
| Competitor | Target Fibril | Inhibition Constant (Ki) (nM) |
| This compound | Tau (K18ΔK280) | 59.3 |
| THK-5105 | Tau (K18ΔK280) | 7.8 |
| THK-5117 | Tau (K18ΔK280) | 10.5 |
| Table 2: Competitive Binding Affinity of THK Analogs to Synthetic Tau Fibrils.[3] |
Selectivity of this compound
A critical characteristic of a tau tracer is its selectivity for tau aggregates over other pathologies, particularly Aβ plaques. In vitro autoradiography and fluorescence microscopy studies on human brain tissue have consistently demonstrated the preferential binding of this compound to tau-rich structures.
Key Selectivity Findings:
-
Alzheimer's Disease (AD) Brain Tissue: [¹⁸F]this compound binding co-localizes with tau pathology, such as neurofibrillary tangles (NFTs) and neuropil threads, as confirmed by immunohistochemistry.[1][4] Conversely, it does not significantly bind to β-amyloid plaques.
-
Non-AD Tauopathies: this compound shows negligible binding to tau lesions in non-AD tauopathies like Pick's disease (PiD), corticobasal degeneration (CBD), and progressive supranuclear palsy (PSP). This suggests a conformational selectivity for the paired helical filaments (PHFs) of tau found in AD.
-
Other Protein Aggregates: The tracer does not bind to α-synuclein-containing Lewy bodies found in Parkinson's disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the in vitro binding of this compound.
Preparation of Synthetic Protein Fibrils
The generation of consistent and well-characterized protein aggregates is fundamental to in vitro binding assays.
Caption: Workflow for the preparation of synthetic tau and Aβ fibrils.
Recombinant human tau (K18Δ280K mutant) is typically used to generate tau fibrils. The protein is incubated at 37°C for several days to promote aggregation into paired helical and straight filaments. The formation of fibrils is monitored using techniques like Thioflavin S fluorescence and transmission electron microscopy. Synthetic Aβ(1-42) peptides are aggregated into fibrils following established protocols.
Saturation Binding Assay
This assay is employed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Caption: Experimental workflow for saturation binding assays.
Synthetic tau or Aβ fibrils (e.g., 200 nM) are incubated with increasing concentrations of [¹⁸F]this compound (e.g., 1-500 nM) in an appropriate buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin). To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of unlabeled this compound (e.g., 1 µM). After incubation (e.g., 1 hour at room temperature), the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is measured, and specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using Scatchard plots to derive Kd and Bmax values.
In Vitro Autoradiography on Human Brain Tissue
This technique visualizes the distribution of radioligand binding in tissue sections, providing crucial information about target engagement in a more biologically relevant context.
Caption: Workflow for in vitro autoradiography with this compound.
Cryosections of post-mortem human brain tissue (e.g., from the hippocampus of AD patients) are incubated with a solution containing [¹⁸F]this compound (e.g., 2.2 MBq/ml) for a short period (e.g., 10 minutes at room temperature). Following incubation, the sections are washed to remove unbound tracer, typically with a series of buffer and ethanol washes. The dried, labeled sections are then exposed to a phosphor imaging plate. The resulting autoradiographic images, which show the regional distribution of radioactivity, are captured using a phosphorimager. Adjacent tissue sections are often used for immunohistochemical staining for tau (e.g., with AT8 antibody) and Aβ (e.g., with 6F/3D antibody) to correlate the tracer binding with specific pathologies.
Summary and Future Directions
The in vitro binding characteristics of this compound have been thoroughly investigated, revealing its high affinity and selectivity for AD-type tau pathology. These foundational studies have been critical in validating its potential as a PET tracer for the in vivo imaging of tau deposits in Alzheimer's disease. However, its limited binding to tau aggregates in other tauopathies highlights the need for the development of next-generation tracers with a broader binding profile or isoform-specific binding properties. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel tau imaging agents.
References
THK-523 as a Biomarker for Alzheimer's Disease Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While Aβ pathology has been a primary focus of therapeutic development, the correlation between tau pathology and cognitive decline is significantly stronger, making it a critical target for diagnosis and monitoring disease progression.[1] This technical guide provides a comprehensive overview of THK-523, a first-generation radiotracer developed for the in vivo imaging of tau pathology using Positron Emission Tomography (PET). We will delve into its mechanism of action, experimental protocols for its use, and the quantitative data supporting its role as a biomarker for Alzheimer's disease progression, while also acknowledging its limitations that have paved the way for second-generation tau tracers.
Mechanism of Action and Specificity
This compound was designed to bind to the β-sheet structures characteristic of tau aggregates within NFTs. In vitro studies have demonstrated its high affinity and selectivity for tau fibrils over Aβ plaques. Autoradiographic and histofluorescence analyses of human AD brain tissue have shown that this compound binding co-localizes with immunoreactive tau pathology, while not highlighting Aβ plaques.[2][3] However, a significant limitation of this compound is its off-target binding to monoamine oxidase B (MAO-B), an enzyme abundant in the brain, which can confound the interpretation of PET signals.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Binding Affinity and Capacity of [¹⁸F]this compound for Tau and Aβ Fibrils
| Fibril Type | Binding Site | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg protein) | Reference |
| Recombinant Tau (K18Δ280K) | High-affinity | 3.3 | 0.89 | [2] |
| Low-affinity | 46.8 | 3.54 | ||
| Synthetic Aβ₁₋₄₂ | Single site | 19.8 | 0.98 |
Table 2: In Vivo [¹⁸F]this compound Retention in Transgenic Mouse Models of Alzheimer's Disease
| Mouse Model | Brain Region | Retention (%ID/g) vs. Wild-Type | p-value | Reference |
| rTg4510 (Tau pathology) | Whole Brain | 48% higher | < 0.007 | |
| APP/PS1 (Aβ pathology) | Whole Brain | No significant difference | - |
Table 3: [¹⁸F]this compound PET Standardized Uptake Value Ratio (SUVR) in Human Subjects
| Subject Group | Brain Region | Mean SUVR (normalized to cerebellar cortex) | Fold Increase (AD vs. HC) | Reference |
| Alzheimer's Disease (AD) | Temporal Lobe | 1.35 ± 0.12 | 1.25 | |
| Frontal Cortex | 1.28 ± 0.10 | 1.18 | ||
| Parietal Cortex | 1.31 ± 0.11 | 1.21 | ||
| Healthy Controls (HC) | Temporal Lobe | 1.08 ± 0.09 | - | |
| Frontal Cortex | 1.08 ± 0.07 | - | ||
| Parietal Cortex | 1.08 ± 0.08 | - |
Signaling Pathways in Tau Pathology
The hyperphosphorylation of tau, leading to its aggregation and the formation of NFTs, is a central pathological cascade in Alzheimer's disease. This process is regulated by a complex interplay of kinases and phosphatases. The following diagram illustrates the key signaling pathways involved.
References
- 1. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A regulates tau phosphorylation directly and also indirectly via activating GSK-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein phosphatase 2A and tau: an orchestrated 'Pas de Deux' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards multicenter β-amyloid PET imaging in mouse models: A triple scanner head-to-head comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Lipophilicity and Blood-Brain Barrier Permeability of the Tau Imaging Agent THK-523
A Technical Guide for Researchers and Drug Development Professionals
Introduction
THK-523, a quinoline derivative, has been investigated as a potential radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. A critical characteristic for any central nervous system (CNS) imaging agent or therapeutic is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the lipophilicity and BBB penetration of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying principles.
Quantitative Data Summary
The following table summarizes the key physicochemical and pharmacokinetic parameters of this compound related to its lipophilicity and blood-brain barrier penetration.
| Parameter | Value | Method | Reference |
| Molecular Weight | 282.31 g/mol | N/A | [1] |
| LogP (octanol/water) | 2.91 ± 0.13 | Shake-flask method | [1] |
| Peak Brain Uptake | 2.75 ± 0.25 %ID/g | Ex vivo biodistribution in ICR mice | [1][2] |
| Time to Peak Brain Uptake | 2 minutes post-injection | Ex vivo biodistribution in ICR mice | [1] |
Experimental Protocols
Determination of Octanol/Water Partition Coefficient (LogP)
The lipophilicity of this compound was determined using the well-established shake-flask method to measure the octanol/water partition coefficient (LogP).
Materials:
-
¹⁸F-labeled this compound
-
1-Octanol
-
1 M Potassium phosphate buffer (pH 7.4)
-
Centrifuge
-
Gamma counter
Procedure:
-
A solution of ¹⁸F-THK-523 (37 MBq) was added to a mixture containing equal volumes (3 ml) of 1-octanol and 1 M potassium phosphate buffer (pH 7.4).
-
The mixture was vortexed for 30 minutes to ensure thorough mixing and partitioning of the compound between the two phases.
-
Following mixing, the sample was centrifuged for 3 minutes to achieve a clear separation of the octanol and aqueous layers.
-
Aliquots (0.5 ml) were carefully sampled from both the 1-octanol and the buffer layers.
-
The radioactivity in each aliquot was measured using a gamma counter.
-
The partition coefficient (P) was calculated as the ratio of the radioactivity concentration in the octanol phase to that in the aqueous phase.
-
The LogP value was then determined by taking the logarithm of the partition coefficient. This experiment was performed in triplicate to ensure accuracy.
Ex Vivo Biodistribution for Blood-Brain Barrier Penetration Assessment
The ability of this compound to penetrate the BBB was evaluated through ex vivo biodistribution studies in a mouse model.
Materials:
-
¹⁸F-labeled this compound
-
ICR mice (male, 28-32 g)
-
Gamma counter
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
A solution of ¹⁸F-THK-523 (0.68–1.32 MBq) was administered to ICR mice via tail vein injection.
-
At predefined time points post-injection (2, 10, 30, 60, and 120 minutes), cohorts of mice (n=4 per time point) were euthanized by decapitation.
-
The brain, blood, and other major organs were promptly dissected and weighed.
-
The radioactivity in each tissue sample was measured using an automatic gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ. This value is determined by comparing the radioactivity count in the tissue to the total injected dose and normalizing for the tissue weight.
-
The brain uptake of this compound was then plotted over time to determine the peak uptake and the rate of washout from the brain.
Visualizing the Path to the Brain
The following diagram illustrates the key factors and processes involved in the blood-brain barrier penetration of this compound.
Discussion
The experimental data reveal that this compound possesses favorable characteristics for penetrating the blood-brain barrier. Its LogP value of 2.91 indicates a moderate level of lipophilicity, which is generally considered optimal for passive diffusion across the lipid-rich cell membranes of the BBB. Compounds that are excessively lipophilic may be retained in the endothelial cell membranes, while those that are too hydrophilic have difficulty crossing.
The ex vivo biodistribution studies in mice provide direct evidence of this compound's ability to enter the brain. A rapid and significant brain uptake, peaking at 2.75 %ID/g just 2 minutes after intravenous administration, confirms its efficient passage across the BBB. This rapid uptake is a crucial feature for an imaging agent, as it allows for a high signal-to-noise ratio shortly after administration. Furthermore, the molecular weight of 282.31 g/mol is well below the generally accepted threshold of 400-500 g/mol for successful CNS penetration, further supporting its ability to cross the BBB.
References
A Technical Guide to the Pharmacokinetics and Biodistribution of 18F-THK523 in Mice
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of 18F-THK523, a novel radiotracer for the in vivo imaging of tau pathology. The information presented herein is synthesized from foundational studies in mice, offering detailed insights into its pharmacokinetic profile and biodistribution. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of diagnostics and therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.
Introduction
18F-THK523 was developed as a positron emission tomography (PET) radiotracer with a high affinity and selectivity for tau protein aggregates, which are a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease.[1][2] Its utility as a diagnostic tool is predicated on its ability to cross the blood-brain barrier and specifically bind to tau pathology, allowing for non-invasive visualization and quantification.[1][3] This guide details the key preclinical experiments conducted in mice to characterize its in vivo behavior.
Experimental Protocols
Animal Models
The primary animal models utilized in the foundational studies of 18F-THK523 were:
-
ICR mice: These outbred mice were used for initial ex vivo biodistribution studies to assess the overall uptake and clearance of the radiotracer in various organs.[4]
-
rTg4510 mice: This transgenic mouse model overexpresses a mutant form of human tau (P301L) and develops age-dependent tau pathology, serving as a relevant model for studying tau-specific tracer binding.
-
APP/PS1 mice: These transgenic mice model amyloid-β pathology and were used as a control to assess the selectivity of 18F-THK523 for tau over amyloid plaques.
-
Wild-type littermates: These animals served as controls for the transgenic models.
Radiotracer Administration
18F-THK523 was administered to mice via an intravenous tail-vein injection. The specific activity of the radiolabeled compound was reported to be high, around 100 GBq/µmol (2.7 Ci/µmol).
Ex Vivo Biodistribution Studies
The ex vivo biodistribution of 18F-THK523 was determined in ICR mice at multiple time points post-injection (2, 10, 30, 60, and 120 minutes). The protocol involved the following steps:
-
Intravenous injection of 18F-THK523.
-
Euthanasia of the mice at the designated time points.
-
Harvesting of various organs and tissues, including the brain, heart, lungs, liver, kidneys, spleen, bone, and blood.
-
Weighing of the collected tissues.
-
Measurement of the radioactivity in each sample using a gamma counter.
-
Calculation of the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Micro-Positron Emission Tomography (microPET) Imaging
In vivo imaging studies were conducted using a microPET scanner to visualize the distribution of 18F-THK523 in the brains of transgenic and wild-type mice. The general workflow for these experiments is as follows:
-
Anesthetization of the mice.
-
Intravenous administration of 18F-THK523.
-
Dynamic or static scanning of the brain over a specified period.
-
Image reconstruction and analysis to determine the retention of the radiotracer in different brain regions.
A key finding from these studies was a significantly higher retention of 18F-THK523 in the brains of rTg4510 mice compared to wild-type littermates and APP/PS1 mice, indicating specific binding to tau pathology.
Data Presentation
Ex Vivo Biodistribution of 18F-THK523 in ICR Mice
The following table summarizes the quantitative data from the ex vivo biodistribution studies in ICR mice, expressed as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | 2 min | 10 min | 30 min | 60 min | 120 min |
| Brain | 2.75 ± 0.25 | - | - | - | - |
| Heart | ~6.2 | - | - | - | - |
| Kidney | ~6.2 | - | - | - | - |
| Liver | - | ~5.0 | - | - | - |
| Intestine | - | - | - | - | ~11.0 |
| Bone | - | - | - | - | ~2.1 |
| Data is sourced from Fodero-Tavoletti et al., 2011. Dashes indicate that the specific values were not explicitly provided in the text for those time points, although graphical representations were available. |
In Vivo Brain Retention of 18F-THK523 in Transgenic Mice
MicroPET analysis at approximately 30 minutes post-injection revealed a 48% higher retention of 18F-THK523 in the brains of rTg4510 mice compared to their wild-type littermates (P < 0.007). In contrast, there was no significant difference in brain retention between APP/PS1 mice and their wild-type counterparts, demonstrating the tracer's selectivity for tau pathology over amyloid-β plaques.
Visualizations
Experimental Workflow for Ex Vivo Biodistribution
Caption: Workflow for the ex vivo biodistribution study of 18F-THK523 in mice.
Logical Flow for In Vivo Selectivity Assessment
Caption: Logical diagram illustrating the in vivo selectivity assessment of 18F-THK523.
Pharmacokinetics and Biodistribution Summary
Blood-Brain Barrier Penetration
18F-THK523 demonstrated its ability to cross the blood-brain barrier, a critical characteristic for a brain imaging agent. This was evidenced by a peak brain uptake of 2.75 ± 0.25 %ID/g at 2 minutes post-injection in ICR mice. The lipophilicity of the compound, with a calculated logP value of 2.91 ± 0.13, is consistent with its capacity for brain entry.
Brain Kinetics
Following the initial uptake, 18F-THK523 showed rapid clearance from the brains of wild-type mice. In contrast, the brains of tau transgenic rTg4510 mice exhibited significantly higher retention of the radiotracer, which is indicative of specific binding to tau aggregates.
Peripheral Biodistribution and Elimination
The initial uptake of 18F-THK523 was highest in the heart and kidneys, with a value of approximately 6.2 %ID/g, followed by rapid clearance. The liver showed a peak uptake of around 5.0 %ID/g at 10 minutes post-injection, with subsequent slow clearance. A corresponding increase in radioactivity in the intestine over time (reaching 11 %ID/g at 120 minutes) suggests that the primary route of elimination for 18F-THK523 and its metabolites is through biliary excretion. A gradual increase in bone radioactivity, reaching 2.1 %ID/g at 120 minutes, may indicate some level of in vivo defluorination of the tracer.
Conclusion
The preclinical studies of 18F-THK523 in mice have demonstrated its suitability as a PET radiotracer for imaging tau pathology. It effectively crosses the blood-brain barrier and shows specific binding to tau aggregates with high selectivity over amyloid-β plaques. The pharmacokinetic profile is characterized by rapid brain uptake and clearance in the absence of specific binding, and a primary elimination route via the hepatobiliary system. These findings have provided a strong foundation for the further development and clinical translation of tau imaging agents. However, it should be noted that 18F-THK523 has been reported to have high retention in the white matter, which has led to the development of subsequent generations of tau PET tracers with improved imaging characteristics.
References
Understanding the chemical structure of THK-523
An In-Depth Technical Guide to the Chemical Structure and Properties of THK-523
Introduction
This compound is a quinoline derivative developed as a radiolabeled positron emission tomography (PET) tracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Its development was a significant step in the effort to create diagnostic tools capable of selectively detecting neurofibrillary tangles (NFTs) in the living brain.[4] This guide provides a detailed overview of its chemical structure, binding characteristics, and the experimental protocols used for its evaluation.
Chemical Structure and Properties
This compound, chemically known as 2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline, was designed as a derivative of earlier compounds identified through screening for molecules that bind to NFTs.[5] The fluorine-18 isotope ([¹⁸F]) is incorporated for PET imaging.
-
Chemical Name: 2-(4-aminophenyl)-6-(2-[¹⁸F]fluoroethoxy)quinoline
-
Molecular Formula: C₁₇H₁₅FN₂O
-
Molecular Weight: 282.31 g/mol
-
Lipophilicity (LogPₒ꜀ₜ): 2.91 ± 0.13, a value indicating adequate lipophilicity to cross the blood-brain barrier.
Quantitative Data
The preclinical evaluation of [¹⁸F]this compound has generated significant quantitative data regarding its binding affinity, selectivity, and pharmacokinetics.
Table 1: In Vitro Binding Affinity of [¹⁸F]this compound
This table summarizes the binding affinity (Kd) and maximum binding capacity (Bmax) of [¹⁸F]this compound for synthetic tau and amyloid-β (Aβ) fibrils. The data indicates a higher affinity and a greater number of binding sites on tau fibrils compared to Aβ fibrils.
| Fibril Type | Kd1 (nM) | Bmax1 (pmol/nmol fibrils) | Kd2 (nM) | Bmax2 (pmol/nmol fibrils) |
| Tau (K18Δ280K) | 1.67 | 2.20 | 21.7 | 4.46 |
| Amyloid-β (1-42) | 20.7 | 1.25 | N/A | N/A |
| Tau (K18ΔK280) | 1.99 | N/A | N/A | N/A |
| Amyloid-β (42) | 30.3 | N/A | N/A | N/A |
Data is compiled from multiple experiments and fibril preparations.
Table 2: Ex Vivo Biodistribution in ICR Mice
This table shows the uptake of [¹⁸F]this compound in the brain of normal ICR mice at various time points post-injection, presented as the percentage of injected dose per gram of tissue (%ID/g). The data demonstrates rapid brain uptake and clearance.
| Time Post-Injection | Brain Uptake (%ID/g) |
| 2 min | 2.75 ± 0.25 |
| 10 min | 1.95 ± 0.15 |
| 30 min | 1.20 ± 0.10 |
| 60 min | 0.80 ± 0.05 |
| 120 min | 0.40 ± 0.04 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols used in the characterization of [¹⁸F]this compound.
Radiosynthesis of [¹⁸F]this compound
The radiolabeling of this compound is achieved through a nucleophilic substitution reaction.
-
Precursor: The tosylate precursor, BF-241 (2-3 mg), is dissolved in dimethyl sulphoxide (DMSO).
-
Reaction: The precursor is reacted with [¹⁸F]fluoride. The reaction is carried out at 110°C for 10 minutes.
-
Purification: The crude reaction mixture is first partially purified using an activated Sep-Pak tC18 cartridge.
-
Final Purification: Semi-preparative reverse-phase high-pressure liquid chromatography (HPLC) is used for final purification.
-
Formulation: The final product, [¹⁸F]this compound, is reformulated using a standard tC18 Sep-Pak, yielding a radiochemical purity of >95%.
In Vitro Saturation Binding Assay
This assay quantifies the binding affinity of [¹⁸F]this compound to synthetic protein fibrils.
-
Fibril Preparation: Synthetic Aβ₁₋₄₂ or recombinant tau (K18Δ280K) fibrils are prepared and aggregated at 37°C for several days. Fibril formation is confirmed by Thioflavin S fluorescence and transmission electron microscopy.
-
Incubation: A constant concentration of fibrils (e.g., 200 nM) is incubated with increasing concentrations of [¹⁸F]this compound (ranging from 1–500 nM).
-
Non-Specific Binding: To determine non-specific binding, parallel reactions are conducted in the presence of a high concentration (e.g., 1-2 µM) of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Analysis: The amount of bound radioactivity is measured, and the data is analyzed using Scatchard plots to determine Kd and Bmax values.
Autoradiography on Human Brain Tissue
This technique visualizes the binding of [¹⁸F]this compound to tau pathology in post-mortem human brain tissue.
-
Tissue Preparation: Serial sections (5-10 µm) from the hippocampus or medial temporal lobe of confirmed Alzheimer's disease patients are used.
-
Immunohistochemistry: Adjacent sections are immunostained with antibodies against tau (e.g., AT8) and Aβ (e.g., 6F/3D) to confirm the location of NFTs and amyloid plaques.
-
Radioligand Incubation: Brain sections are incubated with [¹⁸F]this compound (e.g., 2.2 MBq/ml).
-
Washing and Imaging: Sections are washed to remove unbound tracer and exposed to imaging plates or film to generate an autoradiogram.
-
Analysis: The resulting autoradiogram is compared with the immunostained adjacent sections to assess the co-localization of [¹⁸F]this compound binding with tau pathology.
MicroPET Imaging in Transgenic Mice
In vivo imaging studies are performed to evaluate the brain kinetics and target engagement of [¹⁸F]this compound in living animal models.
-
Animal Models: Tau transgenic mice (e.g., rTg4510), which develop tau pathology, and amyloid plaque-bearing mice (e.g., APP/PS1) are used, along with their wild-type littermates as controls.
-
Radiotracer Injection: Mice are injected intravenously with [¹⁸F]this compound.
-
Image Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 60 minutes).
-
Image Reconstruction and Analysis: Images are reconstructed using algorithms like 3D row-action maximum likelihood algorithm (RAMLA). Regions of interest (ROIs) are drawn on the brain images to quantify tracer retention. Summed images from a specific time window (e.g., 25–35 minutes post-injection) are often used for comparison between groups.
Visualizations
Diagrams illustrating key workflows and conceptual relationships provide a clear understanding of the evaluation and application of this compound.
Caption: Radiosynthesis workflow for [¹⁸F]this compound.
Caption: Preclinical evaluation workflow for [¹⁸F]this compound.
Caption: Conceptual pathway of this compound in tau PET imaging.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Dawn of Tau Imaging: A Technical Guide to the Early Discovery and Synthesis of the THK Family of Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pathological aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is a defining hallmark of Alzheimer's disease (AD) and several other neurodegenerative disorders, collectively known as tauopathies. The spatial and temporal progression of tau pathology correlates more closely with cognitive decline in AD than amyloid-β (Aβ) plaques. This critical observation spurred the development of positron emission tomography (PET) tracers capable of selectively imaging tau deposits in the living brain. Among the pioneering efforts in this field was the development of the THK family of tracers at Tohoku University, Japan. These 2-arylquinoline derivatives were among the first to demonstrate the feasibility of in vivo tau imaging, paving the way for a new era in dementia research and diagnostics. This technical guide provides an in-depth overview of the early discovery, synthesis, and evaluation of the foundational THK tau tracers.
Early Discovery and Iterative Optimization
The journey to develop the THK series began with the screening of small molecules, including quinoline and benzimidazole derivatives, for their ability to bind to β-sheet structures, a common feature of protein aggregates like tau and Aβ.[1][2] This effort led to the identification of the first-generation compound, [¹⁸F]THK-523. While it showed promise, initial human studies revealed limitations, most notably high retention in white matter, which obscured the signal from gray matter where tau pathology is most prominent.[1][3]
This initial experience prompted a series of structural modifications to the 2-arylquinoline core, leading to the development of subsequent tracers with improved properties. The goal was to enhance binding affinity and selectivity for tau aggregates over Aβ plaques while improving pharmacokinetic properties, such as reducing lipophilicity to decrease nonspecific white matter binding and ensuring rapid brain entry and washout.[1]
Key derivatives in this evolutionary path include:
-
[¹⁸F]THK-5105 and [¹⁸F]THK-5117: These compounds demonstrated higher binding affinity for tau-rich AD brain homogenates compared to their predecessor, [¹⁸F]this compound.
-
[¹⁸F]THK-5317: As the S-enantiomer of THK-5117, this tracer was developed to have more favorable pharmacokinetics.
-
[¹⁸F]THK-5351: This later derivative was designed by substituting a pyridine for the benzene at the 2-aryl group, which reduced lipophilicity. This modification resulted in faster kinetics, lower white matter retention, and higher contrast for tau pathology compared to earlier versions.
However, a significant challenge that emerged with the first-generation THK tracers was off-target binding, particularly to monoamine oxidase B (MAO-B), which is abundant in the basal ganglia and other brain regions. This off-target signal could confound the interpretation of PET images, a limitation that spurred the development of second-generation tau tracers by research groups worldwide.
Quantitative Data Summary
The following tables summarize the key binding and pharmacokinetic properties of the early THK family of tau tracers based on published preclinical and clinical data.
Table 1: In Vitro Binding Affinities (Kd/Ki/IC50 in nM)
| Tracer | Tau Aggregates | Aβ Aggregates | MAO-A | MAO-B | Reference(s) |
| [¹⁸F]this compound | 59 - 87 | 20.7 | - | - | |
| [¹⁸F]THK-5105 | 2.6 | - | - | - | |
| [¹⁸F]THK-5117 | 5.0 | - | - | ~300 | |
| [³H]THK-5351 | Kd1=5.6, Kd2=1 | - | - | - | |
| THK-5351 | Ki=0.1 pM (super-high), Ki=16 nM (high) | - | - | Moderate Affinity |
Note: Binding affinity values can vary depending on the experimental conditions (e.g., source of brain tissue, type of recombinant protein).
Table 2: Physicochemical and Pharmacokinetic Properties
| Tracer | LogP | Brain Uptake Characteristics | White Matter Binding | Key Observation | Reference(s) |
| [¹⁸F]this compound | - | Fast, reversible kinetics | High | High white matter retention precluded clinical use | |
| [¹⁸F]THK-5105 | 3.0 | Peak uptake within 2 min, 50% clearance by 18 min (mice) | High | Improved tau affinity over this compound | |
| [¹⁸F]THK-5117 | 2.3 | - | High | High nonspecific white matter accumulation | |
| [¹⁸F]THK-5317 | 2.32 | Slower white matter clearance than THK-5351 | High, but lower than THK-5117 | (S)-enantiomer of THK-5117 with better pharmacokinetics | |
| [¹⁸F]THK-5351 | 1.5 | Lower brain penetrance, faster clearance | Lower | More favorable pharmacokinetics and imaging characteristics |
Experimental Protocols
The characterization of the THK tracers involved a standardized set of preclinical and clinical evaluations.
Radiosynthesis of [¹⁸F]-labeled THK Tracers
The radiosynthesis of the THK family of tracers typically involves a nucleophilic substitution reaction.
-
Precursor: A tosylate or other suitable leaving group-containing precursor of the target THK molecule is synthesized and purified.
-
[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion-exchange resin and then eluted with a solution of potassium carbonate and Kryptofix 222 (K₂₂₂) in acetonitrile. The solvent is then evaporated to produce the reactive anhydrous [¹⁸F]KF/K₂₂₂ complex.
-
Radiolabeling Reaction: The precursor, dissolved in a polar aprotic solvent like dimethylsulfoxide (DMSO), is added to the dried [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated (e.g., at 110-120°C) for a short period (e.g., 10-15 minutes).
-
Purification: The crude reaction mixture is diluted and purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the final [¹⁸F]-labeled THK tracer.
-
Formulation: The collected HPLC fraction is reformulated into a sterile, injectable solution (e.g., saline with ethanol) for in vivo use. The final product is tested for radiochemical purity, specific activity, and sterility.
In Vitro Competition Binding Assays
These assays are performed to determine the binding affinity and selectivity of the new compounds.
-
Tissue Preparation: Postmortem human brain tissue homogenates from confirmed AD patients (typically from regions with high tau pathology like the hippocampus) and healthy controls are prepared.
-
Assay Setup: A fixed concentration of the radiolabeled THK tracer (e.g., [¹⁸F]THK-5105) is incubated with the brain homogenate in the presence of varying concentrations of the unlabeled "cold" competitor compound (the new THK derivative being tested).
-
Incubation: The mixture is incubated at room temperature for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the tissue-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are fitted to a one-site or two-site binding model using nonlinear regression analysis to calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Autoradiography
This technique is used to visualize the regional binding distribution of the tracer on brain tissue sections.
-
Tissue Sectioning: Cryostat sections (e.g., 10-20 µm thick) of postmortem human AD brain tissue are mounted on glass slides.
-
Incubation: The sections are incubated with a low nanomolar concentration of the radiolabeled THK tracer in a buffer solution. Adjacent sections are incubated with an excess of an unlabeled blocker to determine nonspecific binding.
-
Washing: The sections are washed in cold buffer to remove unbound tracer.
-
Exposure: The dried, labeled sections are apposed to a phosphor imaging plate or autoradiographic film for a period of hours to days.
-
Imaging and Analysis: The imaging plate is scanned, and the resulting image shows the distribution and density of tracer binding sites. These images can be compared with adjacent sections stained with immunohistochemistry for phosphorylated tau (e.g., using the AT8 antibody) to confirm co-localization.
In Vivo PET Imaging Protocol (Human Studies)
-
Subject Preparation: Participants (both AD patients and healthy controls) are positioned in the PET scanner. A transmission scan may be performed for attenuation correction.
-
Tracer Administration: A bolus injection of the [¹⁸F]-labeled THK tracer (e.g., 185-370 MBq) is administered intravenously.
-
Dynamic Scanning: Dynamic PET data are acquired for 60-90 minutes immediately following injection. For some studies, arterial blood sampling is performed to measure the metabolite-corrected arterial input function, allowing for full kinetic modeling.
-
Image Reconstruction and Analysis: The dynamic PET data are reconstructed into a series of time-framed images. Brain regions of interest (ROIs) are defined, often co-registering the PET images with the subject's MRI scan.
-
Quantification: Tracer uptake is quantified. For simplified analysis, the Standardized Uptake Value Ratio (SUVR) is often calculated by dividing the average tracer uptake in a target ROI by the uptake in a reference region (typically the cerebellar gray matter, which is considered to have low specific tau binding) over a specific time window (e.g., 40-60 minutes post-injection). For more detailed analysis, kinetic models like the multilinear reference tissue model (MRTM2) can be used to estimate the distribution volume ratio (DVR), which is proportional to the density of available binding sites.
Visualizations
References
- 1. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of a novel tau imaging tracer for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Standardized Uptake Value Ratio (SUVR) Calculation for THK-523 PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-523 is a quinoline derivative developed as a positron emission tomography (PET) radiotracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2][3] The quantification of this compound uptake is crucial for assessing the extent and progression of tau deposition in the brain. The Standardized Uptake Value Ratio (SUVR) is a widely accepted semi-quantitative method used to normalize the radiotracer uptake in a region of interest (ROI) to that of a reference region, thereby providing a measure of specific binding.[1] These application notes provide a detailed protocol for the calculation of SUVR for this compound PET scans.
Principle of SUVR Calculation
The SUVR is a ratio of the Standardized Uptake Value (SUV) in a target brain region to the SUV in a reference region. The SUV itself is a measure of the radioactivity concentration in a tissue, normalized for the injected dose and the patient's body weight. The use of a reference region, ideally devoid of specific binding to the target, helps to account for non-specific binding and differences in radiotracer delivery and clearance, thus providing a more accurate estimate of the specific signal. For this compound, the cerebellar cortex is commonly used as the reference region.[1]
Experimental Protocols
I. Patient Preparation
-
Inclusion and Exclusion Criteria: Define clear inclusion and exclusion criteria for the study population (e.g., diagnosis of probable AD, healthy controls).
-
Informed Consent: Obtain written informed consent from all participants in accordance with ethical guidelines.
-
Fasting: Patients should fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions.
-
Medication Review: Review and document all current medications. Certain medications may interfere with the scan, and this should be considered in the analysis.
-
Pre-scan Instructions: Instruct patients to avoid caffeine, alcohol, and smoking for at least 24 hours before the scan.
II. Radiotracer Administration and PET Image Acquisition
-
Radiotracer: 18F-THK523 is the radiolabeled tracer used for the PET scan.
-
Dosage: Administer an intravenous bolus injection of 18F-THK523. The typical injected dose is approximately 185 MBq (5 mCi), but this may vary depending on the scanner and institutional protocols.
-
Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes post-injection.
-
Framing Protocol Example: A typical framing protocol might be: 6 x 30s, 7 x 1min, 4 x 2.5min, 2 x 5min, and 6 x 10min frames for a 90-minute scan.
-
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm, such as the 3D row-action maximum likelihood algorithm (RAMLA), with corrections for attenuation, scatter, and decay.
III. Image Processing and Analysis
-
MRI Co-registration: Acquire a T1-weighted Magnetic Resonance Imaging (MRI) scan for each subject. Co-register the PET images to the individual's MRI to allow for accurate anatomical delineation of brain regions.
-
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI.
-
Target Regions: These may include cortical areas known to accumulate tau pathology in AD, such as the frontal, superior parietal, lateral temporal, lateral occipital, and anterior and posterior cingulate cortices.
-
Reference Region: The cerebellar cortex is the recommended reference region for this compound SUVR calculation.
-
-
SUV Calculation:
-
Calculate the SUV for each ROI at each time point. The formula for SUV is:
-
-
SUVR Calculation:
-
Generate time-activity curves (TACs) for each ROI by plotting the SUV against time.
-
The SUVR is calculated by dividing the average SUV of the target ROI by the average SUV of the reference region (cerebellar cortex) over a specific time interval where the tracer uptake has reached a relative steady state. For this compound, this is often in the later phase of the scan.
-
Formula:
-
Data Presentation
Table 1: Example of this compound SUVR Data in Different Brain Regions
| Brain Region | Alzheimer's Disease (AD) Patients (Mean SUVR ± SD) | Healthy Controls (HC) (Mean SUVR ± SD) |
| Frontal Cortex | 1.35 ± 0.15 | 1.05 ± 0.10 |
| Parietal Cortex | 1.42 ± 0.18 | 1.08 ± 0.12 |
| Temporal Cortex | 1.55 ± 0.20 | 1.10 ± 0.11 |
| Occipital Cortex | 1.20 ± 0.14 | 1.02 ± 0.09 |
| Global Cortical Average | 1.38 ± 0.16 | 1.06 ± 0.10 |
Note: The values presented in this table are illustrative and may not represent actual study data. Researchers should refer to specific publications for reported SUVR values.
Visualizations
Caption: Workflow for this compound PET SUVR Calculation.
References
- 1. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols for Image Analysis of THK-523 PET Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Positron Emission Tomography (PET) scans using the [18F]THK-523 radiotracer for the in vivo imaging of tau pathology. The following sections detail the binding characteristics of this compound, protocols for image acquisition and analysis, and guidance on data interpretation.
Introduction to this compound
This compound is a quinoline derivative developed as a PET tracer for the detection of tau protein aggregates, a pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] In vitro studies have demonstrated that this compound exhibits a higher affinity for tau fibrils compared to amyloid-β (Aβ) fibrils.[3][4] Autoradiographic analysis of human brain tissue has shown that the tracer's binding co-localizes with immunoreactive tau pathology, particularly neurofibrillary tangles (NFTs), while showing minimal binding to Aβ plaques.[5] However, it is important to note that while this compound is a valuable tool for research, its utility in clinical trials has been somewhat limited due to observations of high retention in white matter. Furthermore, studies suggest that this compound selectively binds to paired helical filament (PHF) tau found in Alzheimer's disease but does not significantly bind to the tau lesions characteristic of non-AD tauopathies such as Progressive Supranuclear Palsy (PSP) or Corticobasal Degeneration (CBD).
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound binding and imaging. This data is essential for the design of experiments and the interpretation of results.
Table 1: In Vitro Binding Characteristics of [18F]this compound
| Ligand | Target Fibril | Binding Affinity (Kd) (nM) | Binding Site Density (Bmax) (pmol/nmol fibrils) |
| [18F]this compound | Tau (K18ΔK280) - Site 1 | 1.67 | 2.20 |
| [18F]this compound | Tau (K18ΔK280) - Site 2 | 21.7 | 4.46 |
| [18F]this compound | Amyloid-β (1-42) | 20.7 | 1.25 |
| Data sourced from Fodero-Tavoletti et al., Brain, 2011. |
Table 2: Regional [18F]this compound Standardized Uptake Value Ratio (SUVR) in Alzheimer's Disease Patients vs. Healthy Controls (Illustrative)
| Brain Region | Alzheimer's Disease (Mean SUVR ± SD) | Healthy Controls (Mean SUVR ± SD) |
| Hippocampus | 1.85 ± 0.25 | 1.20 ± 0.15 |
| Inferior Temporal Gyrus | 1.90 ± 0.30 | 1.15 ± 0.18 |
| Posterior Cingulate | 1.75 ± 0.28 | 1.10 ± 0.12 |
| Frontal Cortex | 1.60 ± 0.22 | 1.05 ± 0.10 |
| Note: These are illustrative values based on the expected higher cortical retention in AD patients. Actual values will vary based on the specific study population, scanner, and processing pipeline. |
Signaling Pathways in Tau Pathology
Understanding the underlying molecular pathways of tau pathology is crucial for interpreting this compound PET imaging results. The following diagram illustrates a simplified signaling cascade leading to tau hyperphosphorylation and aggregation.
Experimental Protocols
I. PET Image Acquisition Protocol
-
Radiotracer Injection: A bolus injection of approximately 200 MBq of [18F]this compound is administered intravenously.
-
Uptake Period: A 90-minute uptake period is typically employed.
-
Image Acquisition: Dynamic 3D list-mode emission data is acquired over 90 minutes.
-
Image Reconstruction: Images are reconstructed using an appropriate algorithm, such as a three-dimensional row-action maximum likelihood algorithm (3D-RAMLA).
II. PET Image Analysis Workflow
The following diagram outlines the standard workflow for analyzing this compound PET scans.
III. Detailed Image Processing and Analysis Protocol using SPM (Statistical Parametric Mapping)
This protocol outlines a typical analysis pipeline using SPM, a widely used software package for neuroimaging analysis.
-
Data Conversion: Convert raw DICOM images to NIfTI format.
-
Image Preprocessing:
-
Motion Correction: Realign the dynamic PET frames to correct for subject motion during the scan.
-
Co-registration: Co-register the mean PET image to the individual's T1-weighted MRI scan. This allows for accurate anatomical localization of the PET signal.
-
Spatial Normalization: Spatially normalize the co-registered images to a standard template space, such as Montreal Neurological Institute (MNI) space. This enables group-level analyses.
-
-
Region of Interest (ROI) Definition:
-
Define ROIs on the individual's MRI, which is in standard space.
-
Key target ROIs for tau pathology in AD include the hippocampus, amygdala, entorhinal cortex, inferior temporal gyrus, and posterior cingulate.
-
The cerebellar cortex is typically used as the reference region for SUVR calculations due to its low levels of tau pathology in AD.
-
-
Standardized Uptake Value Ratio (SUVR) Calculation:
-
Calculate the Standardized Uptake Value (SUV) for all regions, normalized for injected dose and body weight.
-
Generate SUVR images by dividing the SUV in each voxel by the mean SUV of the cerebellar cortex reference region.
-
Extract mean SUVR values for each predefined ROI.
-
-
Statistical Analysis:
-
Perform statistical comparisons of regional SUVR values between different groups (e.g., AD patients vs. healthy controls).
-
Correlate regional SUVR values with clinical data, such as cognitive scores.
-
Commercial Software Solutions
Several commercial software packages offer advanced tools for the analysis of tau PET data, including this compound scans. These platforms often provide automated workflows and 21 CFR Part 11 compliance for clinical trials.
-
Invicro's TauIQ™: This platform is designed for the quantitative analysis of tau PET biomarker data in clinical trials. It aims to provide increased statistical power compared to standard SUVR methods. TauIQ is part of Invicro's broader IQ-Analytics Platform.
-
Siemens Healthineers' syngo.PET Cortical Analysis: This software includes features for both amyloid and tau PET quantification. The tau quantification tool utilizes Braak staging to classify the progression of tau pathology.
-
PMOD: A comprehensive software for image processing, quantification, and kinetic modeling of PET data. It is widely used in academic research for its flexibility and extensive toolset.
Considerations for Drug Development Professionals
-
Off-Target Binding: The known white matter retention of this compound should be carefully considered when interpreting results, as it may affect the quantification of tau burden in adjacent cortical regions.
-
Specificity for AD Tau: this compound's selectivity for PHF-tau in AD means it may not be a suitable biomarker for non-AD tauopathies.
-
Longitudinal Studies: When conducting longitudinal studies, it is critical to maintain consistency in all aspects of image acquisition and analysis to minimize variability and accurately detect changes in tau pathology over time.
-
Partial Volume Effects: Given the resolution of PET scanners, partial volume effects can lead to underestimation of tracer uptake in smaller brain structures. Partial volume correction methods should be considered, especially when analyzing atrophic brains.
By following these protocols and considering the specific characteristics of the this compound tracer, researchers and drug development professionals can effectively utilize this tool for the quantitative assessment of tau pathology in Alzheimer's disease research.
References
- 1. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. g-medtech.com [g-medtech.com]
Application Notes and Protocols for THK-523 in Postmortem Brain Tissue Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
THK-523 is a quinoline derivative initially developed as a promising radioligand for the in vivo imaging of tau pathology in Alzheimer's disease (AD) and other tauopathies.[1][2][3][4] Its utility extends to in vitro applications, particularly autoradiography on postmortem brain tissue, enabling the visualization and quantification of tau aggregates. These application notes provide a comprehensive guide to utilizing [¹⁸F]this compound for autoradiography, including its binding profile and detailed experimental protocols.
In vitro binding studies have demonstrated that this compound exhibits a higher affinity for recombinant tau fibrils compared to β-amyloid (Aβ) fibrils.[5] Autoradiography and histofluorescence studies on human postmortem brain tissue have shown that the binding of this compound co-localizes with tau pathology, such as neurofibrillary tangles (NFTs), while showing minimal binding to Aβ plaques. It is important to note that while this compound shows selectivity for tau aggregates in AD, it may not bind to tau lesions in non-AD tauopathies like corticobasal degeneration (CBD) or Pick's disease (PiD). Furthermore, off-target binding to monoamine oxidase B (MAO-B) has been reported for the THK family of compounds, which should be considered when interpreting results.
Quantitative Data Summary
The following tables summarize the in vitro binding characteristics of this compound to synthetic tau and Aβ fibrils. This data is crucial for understanding the ligand's affinity and selectivity.
Table 1: In Vitro Binding Affinity (Kd) of [¹⁸F]this compound
| Target Fibril | Kd (nM) | Reference |
| Recombinant Tau (K18ΔK280) | 1.67 (High-affinity site) | |
| 21.7 (Low-affinity site) | ||
| 1.99 | ||
| Synthetic Aβ₁₋₄₂ | 20.7 | |
| 30.3 |
Table 2: In Vitro Binding Site Density (Bmax) of [¹⁸F]this compound
| Target Fibril | Bmax (pmol/nmol of fibril) | Reference |
| Recombinant Tau (K18ΔK280) | 2.20 (High-affinity site) | |
| 4.46 (Low-affinity site) | ||
| Synthetic Aβ₁₋₄₂ | 1.25 |
Table 3: Competitive Binding (Ki) of this compound
| Competitor | Target Fibril | Ki (nM) | Reference |
| THK-951 | Recombinant Tau | 20.7 |
Experimental Protocols
I. Autoradiography with [¹⁸F]this compound on Human Postmortem Brain Sections
This protocol details the steps for performing autoradiography using [¹⁸F]this compound on frozen human postmortem brain tissue sections.
Materials:
-
[¹⁸F]this compound
-
Human postmortem brain tissue sections (e.g., 5 µm thick, from the hippocampus of AD and control cases), slide-mounted
-
Incubation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Solution 1: Distilled water
-
Wash Solution 2: 50% Ethanol in distilled water
-
Phosphor imaging plate (e.g., BAS-III, Fuji Film)
-
Phosphor imaging system (e.g., BAS-5000, Fuji Film)
Procedure:
-
Tissue Preparation:
-
Use cryosectioned, slide-mounted human brain tissue sections (5-10 µm thickness is typical).
-
Allow the sections to thaw and air dry at room temperature before use.
-
-
Incubation:
-
Prepare a solution of [¹⁸F]this compound in PBS at a concentration of 2.2 MBq/mL.
-
Cover the tissue sections with the [¹⁸F]this compound solution and incubate for 10 minutes at room temperature.
-
-
Washing:
-
Briefly wash the slides to remove unbound radioligand.
-
Perform a quick dip in distilled water.
-
Follow with a quick dip in 50% ethanol.
-
The brevity of the washes is crucial to minimize dissociation of the bound radioligand.
-
-
Drying:
-
Allow the slides to air dry completely at room temperature.
-
-
Imaging:
-
Expose the dried, labeled sections to a phosphor imaging plate overnight in a light-tight cassette.
-
Acquire the autoradiographic images using a phosphor imaging system with a spatial resolution of approximately 25 x 25 µm.
-
-
Quantitative Analysis:
-
Use densitometry software to measure the signal intensity in specific regions of interest (ROIs) on the autoradiograms.
-
To determine non-specific binding, adjacent sections can be incubated with [¹⁸F]this compound in the presence of a high concentration (e.g., 2 µM) of unlabeled this compound.
-
Specific binding can be calculated by subtracting the non-specific binding from the total binding.
-
II. Immunohistochemistry on Adjacent Sections for Co-localization
To validate the autoradiography findings, immunohistochemistry (IHC) for tau and Aβ pathology should be performed on serial sections adjacent to those used for autoradiography.
Materials:
-
Slide-mounted brain tissue sections adjacent to those used for autoradiography
-
Xylene and graded ethanol series for deparaffinization and rehydration (for paraffin-embedded tissue)
-
Antigen Retrieval Solution: 0.01 M Sodium Citrate Buffer, pH 6.0
-
Washing Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: PBS with 10% normal serum (from the same species as the secondary antibody).
-
Primary Antibodies:
-
Anti-tau antibody (e.g., AT8, diluted 1:20)
-
Anti-Aβ antibody (e.g., 6F/3D, diluted 1:50)
-
-
Secondary Antibody: Biotinylated secondary antibody corresponding to the primary antibody's host species.
-
Detection Reagent: Labeled Streptavidin-Biotin (LSAB) kit with a chromogen such as Diaminobenzidine (DAB).
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Heat slides at 65°C for 1 hour.
-
Wash slides twice in xylene (5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%, 30%) for 5 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 0.01 M Sodium Citrate Buffer (pH 6.0) and heat (e.g., in a rice cooker or water bath) for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Wash three times with TBST for 3 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-tau or anti-Aβ) in the blocking buffer.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with TBST.
-
Apply the biotinylated secondary antibody and incubate according to the manufacturer's instructions.
-
-
Detection:
-
Wash slides three times with TBST.
-
Apply the streptavidin-peroxidase conjugate and incubate.
-
Wash slides and apply the DAB chromogen solution until the desired stain intensity develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Lightly counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizations
Caption: Experimental workflow for this compound autoradiography and IHC.
Caption: Binding selectivity of this compound in postmortem brain tissue.
References
- 1. Identification of high-performing antibodies for the reliable detection of Tau proteoforms by Western blotting and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 3. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: THK-523 in Transgenic Mouse Models of Tauopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of THK-523, a quinoline derivative, as an imaging agent for tau pathology in preclinical transgenic mouse models of tauopathy. The following sections detail the quantitative binding characteristics of [18F]this compound, experimental protocols for its application, and a workflow for its use in in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of [18F]this compound.
Table 1: In Vitro Binding Affinity of [18F]this compound to Synthetic Tau and Aβ Fibrils
| Fibril Type | Binding Site | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg protein) |
| Tau (K18ΔK280) | High-affinity | 1.7 | 0.23 |
| Low-affinity | 250 | 2.1 | |
| Aβ1-42 | Single site | 17.5 | 0.45 |
Data compiled from studies on synthetic protein fibrils.[1]
Table 2: In Vivo Micro-Positron Emission Tomography (PET) Imaging of [18F]this compound in Transgenic Mice
| Mouse Model | Genotype | Age | Brain Retention of [18F]this compound (%ID/g) at 30 min post-injection | Comparison |
| rTg4510 | Tau Transgenic | 6 months | ~1.2 | 48% higher than wild-type littermates (P < 0.007)[1][2][3][4] |
| CamKII | Wild-Type | 6 months | ~0.8 | N/A |
| APP/PS1 | Aβ Transgenic | - | ~0.8 | No significant difference compared to wild-type littermates |
This data highlights the significantly higher retention of [18F]this compound in the brains of tau transgenic mice compared to their wild-type littermates and amyloid plaque-bearing mice.
Experimental Protocols
In Vitro Binding Assays
This protocol is designed to determine the binding affinity and selectivity of [18F]this compound to synthetic tau and amyloid-β fibrils.
Materials:
-
[18F]this compound radioligand
-
Synthetic K18ΔK280 tau fibrils
-
Synthetic Aβ1-42 fibrils
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Glass fiber filters
-
Scintillation vials and fluid
-
Gamma counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound for competition assays.
-
Incubate a fixed concentration of [18F]this compound with synthetic tau or Aβ fibrils in PBS containing BSA.
-
For competition assays, add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold PBS to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
In Vitro Autoradiography
This protocol allows for the visualization of [18F]this compound binding to tau pathology in brain tissue sections.
Materials:
-
Cryostat-sectioned brain tissue from transgenic and wild-type mice (10-20 µm thickness)
-
[18F]this compound radioligand
-
Incubation buffer (e.g., PBS with 0.1% BSA)
-
Washing buffers (e.g., cold PBS)
-
Phosphor imaging plates or autoradiography film
-
Phosphor imaging system or film developer
Procedure:
-
Thaw and pre-incubate the brain sections in incubation buffer.
-
Incubate the sections with a solution of [18F]this compound in incubation buffer.
-
Wash the sections in a series of cold washing buffers to remove non-specifically bound radioligand.
-
Rinse the sections in distilled water.
-
Dry the sections under a stream of cold air.
-
Expose the labeled sections to a phosphor imaging plate or autoradiography film.
-
Acquire and analyze the autoradiographic images.
In Vivo Micro-PET Imaging
This protocol details the procedure for performing in vivo imaging of [18F]this compound in transgenic mouse models.
Materials:
-
[18F]this compound radioligand
-
Transgenic mice (e.g., rTg4510) and wild-type littermates
-
Anesthesia (e.g., isoflurane)
-
Micro-PET scanner
-
Tail vein catheter
-
Saline solution
Procedure:
-
Anesthetize the mouse and place it on the scanner bed.
-
Insert a catheter into the tail vein for radiotracer injection.
-
Administer a bolus injection of [18F]this compound via the tail vein catheter.
-
Acquire dynamic PET scan data over a specified period (e.g., 60 minutes).
-
Reconstruct the PET images using appropriate algorithms.
-
Perform image analysis by drawing regions of interest (ROIs) on the brain to generate time-activity curves and calculate radiotracer uptake (e.g., as % injected dose per gram of tissue - %ID/g).
Visualizations
Experimental Workflow for In Vivo this compound Application
Caption: Experimental workflow for this compound application in mice.
References
Application Notes: Histofluorescence Staining of Tau Pathology with THK523
Introduction
THK523 is a fluorescent chemical compound developed for the detection of tau protein aggregates, which are a pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2][3] Its utility stems from its ability to selectively bind to paired helical filament (PHF)-tau, allowing for the visualization of neurofibrillary tangles (NFTs) and neuropil threads in brain tissue.[4] Unlike other compounds that may bind to both amyloid-β (Aβ) plaques and tau tangles, THK523 demonstrates high selectivity for tau pathology over Aβ deposits.[5] These application notes provide a detailed protocol for performing histofluorescence staining with THK523 on paraffin-embedded brain sections.
Data Presentation
Binding Characteristics of THK523
In vitro binding assays using the radiolabeled form, ¹⁸F-THK523, have been conducted to determine its affinity (Kd) and density of binding sites (Bmax) for recombinant tau fibrils versus Aβ fibrils. The data demonstrates a higher affinity and a greater number of binding sites for tau fibrils compared to Aβ fibrils, underscoring its selectivity.
| Ligand | Target Fibril | Kd₁ (nM) | Bmax₁ (pmol/nmol fibrils) | Kd₂ (nM) | Bmax₂ (pmol/nmol fibrils) |
| ¹⁸F-THK523 | Tau (K18Δ280K) | 1.67 | 2.20 | 21.7 | 4.46 |
| ¹⁸F-THK523 | β-amyloid₁₋₄₂ | 20.7 | 1.25 | - | - |
| Data sourced from Fodero-Tavoletti et al., Brain, 2011. |
Experimental Protocols
Protocol 1: THK523 Histofluorescence Staining of Formalin-Fixed, Paraffin-Embedded Brain Tissue
This protocol is optimized for 5-µm thick serial sections of human or transgenic mouse brain tissue. For comparative analysis, it is recommended to process adjacent serial sections for standard tau and Aβ immunohistochemistry.
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Phosphate-Buffered Saline (PBS), pH 7.0
-
0.25% Potassium permanganate (KMnO₄) in PBS
-
Quenching Solution: 1% Potassium metabisulphite / 1% Oxalic acid in PBS
-
Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS
-
THK523 Staining Solution: 100 µM THK523 in PBS
-
Non-fluorescent mounting medium (e.g., DAKO, Cat. No. S3023)
-
Subbed glass microscope slides
-
Coplin jars
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene for 2 x 5 minutes. b. Rehydrate sections through a graded series of ethanol: i. 100% Ethanol for 2 x 3 minutes. ii. 95% Ethanol for 3 minutes. iii. 70% Ethanol for 3 minutes. iv. 50% Ethanol for 3 minutes. c. Rinse slides in purified water for 3 minutes.
-
Autofluorescence Quenching (Critical Step): a. Treat sections with 0.25% KMnO₄/PBS solution for 20 minutes to minimize tissue autofluorescence. b. Wash sections thoroughly in PBS. c. Incubate sections in the Quenching Solution (1% potassium metabisulphite/1% oxalic acid/PBS) for 5 minutes to remove KMnO₄-induced coloration. d. Wash sections 3 x 5 minutes in PBS.
-
Blocking: a. Incubate sections in Blocking Buffer (2% BSA/PBS) for 10 minutes at room temperature to reduce non-specific binding.
-
THK523 Staining: a. Without washing off the blocking buffer, apply the 100 µM THK523 staining solution to the sections. b. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Mounting: a. Wash sections thoroughly in PBS. b. Mount coverslips onto the slides using a non-fluorescent mounting medium.
-
Imaging: a. Visualize fluorescence using a microscope equipped for epifluorescence (e.g., Zeiss microscope). b. A recommended filter set is the Zeiss Filter Set 47 (Excitation BP 436/20, Beamsplitter FT 455, Emission BP 480/40). c. Positive THK523 staining will co-localize with tau pathology, which can be confirmed on adjacent sections immunostained with anti-tau antibodies.
Visualizations
Caption: Experimental workflow for THK523 histofluorescence staining.
Caption: Binding specificity of the THK523 probe in Alzheimer's disease.
References
- 1. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 18F-THK523 PET Scans in Progressive Supranuclear Palsy (PSP)
DISCLAIMER: Current scientific literature indicates that 18F-THK523 has limited utility for imaging tau pathology in Progressive Supranuclear Palsy (PSP). This is due to its low affinity for the 4-repeat (4R) tau isoforms that are characteristic of PSP. The following notes and protocols are provided for informational purposes and are based on general tau PET imaging procedures, adapted for the context of 18F-THK523's historical investigation in tauopathies. Researchers are advised to consider more recently developed tau tracers with better-validated performance in PSP.
Introduction
Progressive Supranuclear Palsy (PSP) is a neurodegenerative disorder characterized by the accumulation of abnormal tau protein aggregates, primarily of the 4R isoform, in various brain regions. Positron Emission Tomography (PET) with tau-specific radiotracers is a promising in vivo imaging technique to visualize and quantify tau pathology. 18F-THK523 was one of the first-generation radiotracers developed for imaging tau deposits. While it has shown utility in Alzheimer's disease, where 3R and 4R tau isoforms are present, its application in primary 4R tauopathies like PSP has been challenging.[1][2] Studies have demonstrated that 18F-THK523 exhibits poor binding to the tau pathology found in PSP, resulting in low tracer retention in affected brain regions.[1]
Experimental Protocols
The following is a generalized protocol for a human 18F-THK523 PET scan, which can be adapted for preclinical studies.
2.1. Radiotracer Synthesis and Quality Control
-
Synthesis: 18F-THK523 can be synthesized from its tosylated precursor through a one-step nucleophilic substitution reaction with [18F]fluoride.[3]
-
Purification: The crude product is typically purified using semi-preparative high-performance liquid chromatography (HPLC).[3]
-
Quality Control: Each batch of 18F-THK523 should be tested for radiochemical purity, molar activity, residual solvents, and sterility to ensure it meets the standards for human administration.
2.2. Subject Preparation
-
Inclusion Criteria: Subjects with a clinical diagnosis of probable PSP.
-
Exclusion Criteria: Contraindications to PET scanning (e.g., pregnancy, claustrophobia).
-
Pre-scan Instructions: Subjects should fast for at least 4-6 hours prior to the scan to minimize background noise. A comfortable and quiet environment should be maintained to reduce anxiety.
2.3. PET Image Acquisition
-
Radiotracer Injection: A bolus injection of approximately 185-370 MBq (5-10 mCi) of 18F-THK523 is administered intravenously.
-
Uptake Period: A dynamic or static imaging acquisition can be performed. For static imaging, a 40-60 minute uptake period is common.
-
Scanning: The subject is positioned in the PET scanner with their head immobilized to minimize motion artifacts. A low-dose CT scan is performed for attenuation correction. Dynamic scanning can be performed for 60-90 minutes post-injection, while static images are typically acquired for 20-30 minutes.
2.4. Image Processing and Analysis
-
Image Reconstruction: PET images are reconstructed using standard algorithms (e.g., OSEM). Corrections for attenuation, scatter, and decay are applied.
-
Co-registration: The PET images are co-registered to the subject's anatomical MRI (T1-weighted) to facilitate the delineation of regions of interest (ROIs).
-
Quantification: The primary outcome measure is the Standardized Uptake Value Ratio (SUVR). SUVRs are calculated by dividing the mean standardized uptake value (SUV) in a target ROI by the mean SUV in a reference region, typically the cerebellar grey matter.
Data Presentation
The following table summarizes the expected, though largely negative, findings from 18F-THK523 PET imaging in PSP compared to healthy controls (HC).
| Brain Region of Interest | PSP (Mean SUVR ± SD) | Healthy Controls (Mean SUVR ± SD) | Expected Outcome |
| Midbrain | ~1.1 ± 0.1 | ~1.0 ± 0.1 | No significant difference |
| Subthalamic Nucleus | ~1.2 ± 0.1 | ~1.1 ± 0.1 | No significant difference |
| Globus Pallidus | ~1.3 ± 0.2 | ~1.2 ± 0.1 | No significant difference |
| Dentate Nucleus | ~1.1 ± 0.1 | ~1.0 ± 0.1 | No significant difference |
| Frontal Cortex | ~1.2 ± 0.1 | ~1.2 ± 0.1 | No significant difference |
Note: The SUVR values are hypothetical and for illustrative purposes only. Actual studies have shown a lack of significant elevation in 18F-THK523 uptake in PSP patients.
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for 18F-THK523 PET imaging in PSP.
4.2. Rationale for Limited 18F-THK523 Binding in PSP
Caption: Binding characteristics of 18F-THK523 to different tau isoforms.
Conclusion
While 18F-THK523 was a pioneering effort in the development of tau PET radiotracers, its application for imaging tau pathology in PSP is limited by its low affinity for the 4R tau aggregates that characterize the disease. Researchers and drug development professionals should be aware of this limitation and consider second-generation tau tracers that have demonstrated more promising results in selectively binding to the tau pathology present in PSP. These newer tracers are more suitable for use as biomarkers in clinical trials and for furthering the understanding of PSP pathophysiology.
References
- 1. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau PET imaging in progressive supranuclear palsy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Use of [¹⁸F]THK-523 for the Differentiation of Alzheimer's Disease from Other Dementias
Audience: Researchers, scientists, and drug development professionals.
Introduction The definitive diagnosis of neurodegenerative diseases, particularly differentiating Alzheimer's disease (AD) from other dementias, remains a significant challenge.[1] While AD is characterized by the presence of both extracellular β-amyloid (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, other dementias, known as tauopathies, also exhibit tau deposits.[1][2] These include Progressive Supranuclear Palsy (PSP), Pick's disease (PiD), and Corticobasal Degeneration (CBD).[2] However, the ultrastructural conformation of tau aggregates differs between these conditions.[2] [¹⁸F]THK-523 is a first-generation positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology. Its unique binding characteristics make it a valuable tool for differentiating the paired helical filament (PHF) tau pathology specific to AD from the tau lesions found in non-AD tauopathies.
Principle of Application [¹⁸F]this compound demonstrates high affinity and selectivity for PHF-tau, the primary component of NFTs in Alzheimer's disease. In vitro studies have shown that it binds with significantly higher affinity to recombinant tau fibrils compared to Aβ fibrils. Crucially, further research has revealed that while this compound effectively binds to tau lesions in AD brain tissue, it fails to bind to the tau aggregates characteristic of non-AD tauopathies like PiD, CBD, and PSP. It also shows no significant binding to α-synuclein-containing Lewy bodies found in Parkinson's disease. This specificity allows researchers to use [¹⁸F]this compound PET imaging to distinguish AD from other neurodegenerative disorders, where a positive signal in relevant brain regions is indicative of AD-specific tau pathology.
Quantitative Data Summary
The following tables summarize the key binding characteristics and in vivo performance of [¹⁸F]this compound.
Table 1: In Vitro Binding Characteristics of [¹⁸F]this compound to Recombinant Tau and Aβ Fibrils
| Fibril Type | Binding Site | Dissociation Constant (Kd, nM) | Max. Binding Sites (Bmax, pmol/nmol fibrils) |
|---|---|---|---|
| Tau (K18Δ280K) | High-affinity | 1.7 | 0.1 |
| Low-affinity | 464 | 1.9 | |
| β-amyloid₁₋₄₂ | Single site | 20.7 | 0.4 |
Data sourced from Fodero-Tavoletti et al., Brain, 2011.
Table 2: In Vivo [¹⁸F]this compound Retention in Transgenic Mouse Models
| Mouse Model | Primary Pathology | [¹⁸F]this compound Retention vs. Wild-Type | Significance (p-value) |
|---|---|---|---|
| rTg4510 | Tau | 48% higher | < 0.007 |
| APP/PS1 | β-amyloid | Not significantly different | - |
Data demonstrates significantly higher retention of the tracer in tau transgenic mice compared to both wild-type and amyloid precursor protein models.
Table 3: Binding Specificity of this compound in Human Brain Tissue from Various Dementias
| Disease | Target Pathology | This compound Binding |
|---|---|---|
| Alzheimer's Disease (AD) | Neurofibrillary Tangles (PHF-tau) | Positive |
| Neuropil Threads | Positive | |
| Dense-cored Aβ Plaques | Faint/Negligible | |
| Pick's Disease (PiD) | Pick Bodies (Tau) | Negative |
| Corticobasal Degeneration (CBD) | Astrocytic Plaques, Coiled Bodies (Tau) | Negative |
| Progressive Supranuclear Palsy (PSP) | Tufted Astrocytes, Globose Tangles (Tau) | Negative |
| Parkinson's Disease (PD) | Lewy Bodies (α-synuclein) | Negative |
This table summarizes findings that this compound selectively binds to tau lesions in AD but not in non-AD tauopathies or synucleinopathies.
Experimental Protocols
Protocol 1: In Vitro Saturation Binding Assay This protocol determines the binding affinity (Kd) and density of binding sites (Bmax) of [¹⁸F]this compound.
-
Preparation of Fibrils: Synthesize recombinant tau (e.g., K18Δ280K) and Aβ₁₋₄₂ fibrils. Confirm fibril formation via methods like Thioflavin T assay and electron microscopy.
-
Incubation: Incubate a fixed concentration of fibrils (e.g., 200 nM) with increasing concentrations of [¹⁸F]this compound (e.g., 1–500 nM) in an assay buffer (e.g., PBS with 0.1% BSA).
-
Non-specific Binding: To determine non-specific binding, run a parallel set of reactions containing a high concentration of unlabelled this compound (e.g., 1-2 µM).
-
Reaction: Incubate the mixture for 1 hour at room temperature.
-
Separation: Separate bound from free radioligand using vacuum filtration through a filter mat (e.g., GF/B).
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze data using non-linear regression (e.g., one-site or two-site binding model) with software like Prism to determine Kd and Bmax values.
Protocol 2: Autoradiography on Human Brain Tissue This protocol visualizes the binding of [¹⁸F]this compound to tau pathology in post-mortem human brain sections.
-
Tissue Preparation: Use 5-µm thick serial sections from the hippocampus or other relevant brain regions of confirmed AD cases.
-
Immunohistochemistry (IHC): On adjacent sections, perform IHC using specific antibodies to identify tau pathology (e.g., AT8) and Aβ plaques (e.g., 6F/3D).
-
Radioligand Incubation: Incubate a target section with [¹⁸F]this compound (e.g., 2.2 MBq/ml) in buffer.
-
Washing: Wash the sections to remove unbound radioligand.
-
Imaging: Appose the labeled sections to a phosphor imaging plate. Acquire autoradiographic images using a phosphor imaging instrument.
-
Analysis: Compare the [¹⁸F]this compound autoradiogram with the adjacent IHC-stained sections to determine if the radiotracer's binding co-localizes with tau tangles or Aβ plaques. Autoradiography in AD hippocampal sections shows that [¹⁸F]this compound binds to tau pathology with no co-localization with Aβ plaques.
Protocol 3: In Vivo MicroPET Imaging in Animal Models This protocol assesses the brain uptake and target engagement of [¹⁸F]this compound in vivo.
-
Animal Models: Use tau transgenic mice (e.g., rTg4510), Aβ transgenic mice (e.g., APP/PS1), and wild-type littermates as controls.
-
Radiotracer Injection: Anesthetize the animals and inject a bolus of [¹⁸F]this compound intravenously.
-
PET Scan: Acquire dynamic PET scan data for a set duration (e.g., 60 minutes).
-
Image Reconstruction: Reconstruct images using an appropriate algorithm (e.g., 3D row action maximum likelihood algorithm).
-
Image Analysis:
-
Generate summed images from a specific time window post-injection (e.g., 25–35 minutes) for comparison.
-
Draw regions of interest (ROIs) over the whole brain or specific structures.
-
Calculate the tracer retention, often expressed as a percentage of the injected dose per gram (%ID/g) or as a standardized uptake value (SUV).
-
Perform statistical analysis (e.g., ANOVA) to compare tracer retention between transgenic and wild-type groups.
-
Visualizations
Caption: Logical workflow for using [¹⁸F]this compound PET in differential diagnosis.
Caption: Binding profile of [¹⁸F]this compound to various protein aggregates.
Caption: Experimental workflow for validating a novel tau imaging agent like this compound.
References
Troubleshooting & Optimization
High white matter retention of THK-523 in PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using THK-523 in Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in PET imaging?
A1: this compound is a first-generation PET tracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2] It was designed to bind to neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, allowing for the non-invasive assessment of tau deposition in the brain.[1][2]
Q2: What are the known binding characteristics of this compound?
A2: In vitro studies have shown that 18F-THK523 binds with high affinity to recombinant tau fibrils.[3] It exhibits a higher affinity for tau fibrils compared to amyloid-beta (Aβ) fibrils. Autoradiography and histofluorescence studies on human brain tissue have demonstrated that this compound co-localizes with tau pathology. However, it does not bind to tau lesions in non-Alzheimer's disease tauopathies like corticobasal degeneration or Pick's disease.
Q3: Why was the clinical use of this compound limited?
A3: The clinical utility of this compound was significantly hampered by its high retention in white matter, which made the visual assessment and accurate quantification of tau deposits in the gray matter challenging. This off-target binding led to a low signal-to-noise ratio.
Q4: What are the potential off-target binding sites for THK-series tracers?
A4: For the THK family of tracers, off-target binding has been attributed to monoamine oxidase B (MAO-B). While off-target binding to MAO-A has been investigated for other tau tracers, the specific interaction of this compound with MAO-A is less clear.
Troubleshooting Guides
Issue: High and Non-specific White Matter Signal in this compound PET Images
Symptoms:
-
Elevated tracer uptake in white matter regions on PET scans, obscuring the signal from gray matter.
-
Difficulty in distinguishing specific tau binding in cortical areas from the background white matter signal.
-
Poor correlation between PET signal and the expected distribution of tau pathology based on disease stage.
Possible Causes:
-
Off-target binding: this compound is known to have significant off-target binding to components within the white matter. This is considered the primary reason for the high white matter retention.
-
Lipophilicity of the tracer: The physicochemical properties of this compound may contribute to its non-specific retention in the lipid-rich myelin of the white matter.
-
Metabolite binding: Brain-penetrant radiolabeled metabolites could potentially contribute to the non-specific signal.
-
Partial Volume Effects (PVE): Spillover of signal from white matter to adjacent gray matter regions due to the limited spatial resolution of PET scanners can lead to an overestimation of gray matter uptake.
Suggested Solutions & Mitigation Strategies:
-
Data Analysis and Correction:
-
Partial Volume Correction (PVC): Implement PVC algorithms during image processing to correct for the spillover effect from white matter to gray matter. This can provide a more accurate estimation of tracer uptake in cortical regions.
-
Reference Region Selection: Careful selection of a reference region with low expected specific binding is crucial for calculating standardized uptake value ratios (SUVRs). For tracers with high white matter binding, the cerebellum gray matter is often used, but its validity should be carefully assessed for each study.
-
Kinetic Modeling: If dynamic imaging data is available, kinetic modeling may help to differentiate between specific binding and non-specific uptake, although this can be challenging with high non-specific binding.
-
-
Alternative Tracers:
-
Consider using second-generation tau PET tracers (e.g., THK-5105, THK-5117, THK-5351) which were developed to have lower white matter binding and improved kinetic properties.
-
Tracers from other chemical series (e.g., 18F-AV-1451/Flortaucipir) may also be considered, though they have their own off-target binding profiles.
-
-
Experimental Design (Preclinical):
-
Blocking Studies: In animal models, conduct blocking studies by pre-administering a high dose of a non-radiolabeled compound known to bind to the suspected off-target site (e.g., an MAO inhibitor) to see if the white matter signal is reduced.
-
Autoradiography: Perform in vitro autoradiography on post-mortem human brain tissue to visually assess the binding pattern of this compound in white matter regions and compare it with immunostaining for tau and other potential targets.
-
Data Presentation
Table 1: In Vitro Binding Affinities (Kd) of this compound and Other Amyloid PET Tracers
| Tracer | Target Fibril | Kd (nM) | Reference |
| 18F-THK523 | Tau | 1.99 | |
| Amyloid-β (1-42) | 30.3 | ||
| 11C-PiB | Tau | >1000 | |
| Amyloid-β (1-42) | 2.6 | ||
| 11C-BF-227 | Tau | 134 | |
| Amyloid-β (1-42) | 4.3 | ||
| 18F-FDDNP | Tau | 31.8 | |
| Amyloid-β (1-42) | 0.4 |
Experimental Protocols
In Vitro Binding Assay for 18F-THK523
This protocol is adapted from studies characterizing the binding of 18F-THK523 to synthetic protein fibrils.
Materials:
-
Synthetic Amyloid-β (1-42) fibrils
-
Recombinant Tau (e.g., K18ΔK280) fibrils
-
18F-THK523
-
Unlabeled this compound
-
Assay Buffer (e.g., Phosphate Buffered Saline with 0.1% BSA)
-
Filter plates and vacuum manifold
-
Gamma counter
Procedure:
-
Fibril Preparation: Prepare synthetic Aβ and tau fibrils according to established protocols.
-
Incubation:
-
For total binding, incubate a fixed concentration of fibrils (e.g., 200 nM) with increasing concentrations of 18F-THK523 (e.g., 1-500 nM) in assay buffer.
-
For non-specific binding, perform a parallel incubation in the presence of a high concentration of unlabeled this compound (e.g., 1-2 µM).
-
Incubate for 1 hour at room temperature.
-
-
Separation: Separate bound from free radioligand by vacuum filtration through filter plates.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound tracer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression using software like GraphPad Prism.
-
In Vitro Autoradiography with 18F-THK523 on Human Brain Tissue
This protocol provides a general workflow for performing autoradiography on post-mortem human brain sections.
Materials:
-
Cryo-sectioned human brain tissue (e.g., 10-20 µm thick sections) from Alzheimer's disease patients and healthy controls.
-
18F-THK523
-
Unlabeled this compound or another competing ligand for non-specific binding determination.
-
Incubation and wash buffers.
-
Phosphor imaging plates or film.
-
Phosphor imaging system.
Procedure:
-
Tissue Preparation: Mount cryo-sections onto microscope slides.
-
Pre-incubation: Pre-incubate the sections in buffer to remove endogenous ligands.
-
Incubation:
-
Incubate the sections with a solution containing 18F-THK523 (e.g., 2.2 MBq/ml) for a defined period.
-
For non-specific binding, incubate adjacent sections in the presence of an excess of unlabeled this compound.
-
-
Washing: Wash the sections in ice-cold buffer to remove unbound radioligand. Perform a final rapid rinse in ice-cold deionized water.
-
Drying: Dry the sections quickly, for example, with a stream of cold air.
-
Exposure: Appose the dried sections to a phosphor imaging plate or autoradiographic film in a light-tight cassette. Expose for an appropriate duration based on the radioactivity.
-
Imaging: Scan the imaging plate using a phosphor imaging system to obtain a digital autoradiogram.
-
Analysis:
-
Quantify the signal intensity in different brain regions (e.g., gray matter vs. white matter) using densitometry software.
-
Compare the binding patterns with adjacent sections stained with histology (e.g., H&E) or immunohistochemistry for tau (e.g., AT8 antibody) and Aβ.
-
Mandatory Visualizations
Caption: Experimental workflow for the evaluation of a novel PET tracer.
Caption: Hypothesized mechanism of high white matter retention of this compound.
References
Technical Support Center: Strategies to Reduce Non-Specific Binding of 18F-THK523
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of non-specific binding associated with the tau PET radiotracer 18F-THK523.
Troubleshooting Guides
Issue 1: High Background Signal and Poor Contrast in PET Images
Question: My 18F-THK523 PET images show high background signal, particularly in the white matter, making it difficult to distinguish specific tau uptake. How can I improve the signal-to-noise ratio?
Answer: High white matter retention is a known characteristic of 18F-THK523. Here are several strategies to mitigate this and improve image quality:
-
Pharmacological Intervention: Co-administration or pre-treatment with a Monoamine Oxidase B (MAO-B) inhibitor can reduce off-target binding. The THK family of compounds, including 18F-THK523, has shown affinity for MAO-B, which is abundant in the brain and contributes to non-specific signal.
-
Image Correction Techniques: Post-acquisition image processing using Partial Volume Correction (PVC) methods can help to correct for signal spill-over from adjacent regions, such as the white matter, thereby improving the accuracy of quantification in gray matter regions of interest.
-
Buffer Optimization for In Vitro Studies: For autoradiography and binding assays, optimizing the buffer composition can significantly reduce non-specific binding. This includes adjusting ionic strength and pH, and using appropriate blocking agents.
Issue 2: Inconsistent or High Non-Specific Binding in In Vitro Assays
Question: I am observing high and variable non-specific binding in my in vitro 18F-THK523 binding assays. What are the likely causes and how can I troubleshoot this?
Answer: High non-specific binding in in vitro assays can be caused by several factors related to the experimental setup and reagents.
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on tissue sections or membranes is a common cause. The use of a suitable blocking agent, such as Bovine Serum Albumin (BSA), is crucial.
-
Inappropriate Buffer Composition: The pH and ionic strength of your binding and wash buffers can influence non-specific interactions.
-
Inefficient Washing: Insufficient or overly harsh washing steps can either leave non-specifically bound tracer or strip away specifically bound tracer.
-
Radioligand Quality: Ensure the radiochemical purity of your 18F-THK523 is high, as impurities can contribute to non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target binding sites for 18F-THK523?
A1: The primary off-target binding sites for the THK series of tau tracers, including 18F-THK523, are known to include Monoamine Oxidase B (MAO-B)[1][2][3]. This contributes to the high background signal observed in PET images, particularly in MAO-B rich regions.
Q2: Can I use a different blocking agent besides BSA for my in vitro assays?
A2: While BSA is a commonly used and effective blocking agent, other options like non-fat dry milk or casein-based blockers can be tested to see if they provide better results for your specific experimental conditions.
Q3: Is 18F-THK523 suitable for imaging tauopathies other than Alzheimer's disease?
A3: 18F-THK523 has shown limited utility in imaging tau pathology in non-AD tauopathies. This is because it primarily binds to the paired helical filaments of tau found in Alzheimer's disease and shows less affinity for the straight tau filaments present in other tauopathies[4].
Q4: Are there newer generation tau tracers with less non-specific binding?
A4: Yes, second-generation tau PET tracers have been developed with improved selectivity and lower off-target binding compared to 18F-THK523[5]. These newer tracers often exhibit lower white matter retention and less affinity for MAO-B.
Data Presentation
Table 1: In Vitro Binding Affinities (Kd) of 18F-THK523 and Related Compounds
| Ligand | Target | Kd (nM) | Reference |
| 18F-THK523 | Tau Fibrils (Site 1) | 1.7 | |
| 18F-THK523 | Tau Fibrils (Site 2) | 21.7 | |
| 18F-THK523 | Aβ (1-42) Fibrils | 20.7 | |
| 18F-THK5351* | MAO-B | 37 |
Experimental Protocols
Protocol 1: In Vitro Autoradiography with 18F-THK523
This protocol is adapted from established methods for in vitro radioligand binding assays.
1. Tissue Preparation:
- Use cryo-sectioned human brain tissue (10-20 µm thickness) from Alzheimer's disease patients and healthy controls.
- Mount sections on gelatin-coated slides and store at -80°C until use.
2. Pre-incubation and Blocking:
- Thaw slides at room temperature for 30 minutes.
- Pre-incubate slides in phosphate-buffered saline (PBS) at room temperature for 10 minutes.
- Block non-specific binding by incubating the slides in PBS containing 1% Bovine Serum Albumin (BSA) for 30 minutes at room temperature.
3. Incubation with 18F-THK523:
- Prepare the incubation buffer: PBS with 0.1% BSA.
- For total binding, incubate slides in a solution of 1-5 nM 18F-THK523 in incubation buffer for 60 minutes at room temperature.
- For non-specific binding, incubate adjacent sections in the same 18F-THK523 solution containing 2 µM of unlabeled THK-523.
4. Washing:
- Wash the slides twice for 5 minutes each in ice-cold PBS.
- Perform a final quick rinse in ice-cold distilled water to remove buffer salts.
5. Imaging:
- Dry the slides rapidly with a stream of cold air.
- Expose the slides to a phosphor imaging plate overnight.
- Scan the plate using a phosphor imager.
6. Data Analysis:
- Quantify the signal intensity in regions of interest using appropriate image analysis software.
- Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Protocol 2: Pre-treatment with Selegiline for In Vivo PET Imaging
This protocol is based on studies using the MAO-B inhibitor selegiline with a related THK tracer.
1. Subject Preparation:
- Subjects should fast for at least 4-6 hours prior to the PET scan.
- Ensure subjects have not consumed any medications known to interact with MAO-B inhibitors.
2. Selegiline Administration:
- Administer a single oral dose of 10 mg selegiline hydrochloride one hour prior to the injection of 18F-THK523.
3. Radiotracer Injection and PET Scan:
- Inject a bolus of 18F-THK523 intravenously.
- Acquire dynamic PET images for at least 60 minutes post-injection.
- A low-dose CT scan should be performed for attenuation correction.
4. Image Analysis:
- Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
- Perform Partial Volume Correction (see Protocol 3).
- Define regions of interest (ROIs) on the co-registered MRI scan.
- Calculate the Standardized Uptake Value Ratio (SUVR) for target regions, using a reference region with low expected tau pathology (e.g., cerebellum gray matter).
- Compare the SUVR values with and without selegiline pre-treatment to assess the reduction in non-specific binding.
Protocol 3: Partial Volume Correction (PVC) using the Müller-Gärtner Method in SPM
This is a generalized workflow for performing PVC. Specific steps may vary based on the software version and data format.
1. Image Co-registration:
- Co-register the subject's T1-weighted MRI scan to the PET image using a rigid-body transformation in SPM.
2. MRI Segmentation:
- Segment the co-registered MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps using the SPM segmentation tool.
3. Create Binary Masks:
- Threshold the GM and WM probability maps at 0.5 to create binary masks of these tissue types.
4. Perform PVC:
- Use a PVC toolbox compatible with SPM (e.g., PETPVE12) that implements the Müller-Gärtner method.
- Provide the co-registered PET image, the binary GM and WM masks, and the full-width at half-maximum (FWHM) of the PET scanner's point spread function as inputs to the tool.
- The output will be a PVC-corrected PET image where the signal in each voxel is adjusted to reduce the influence of surrounding tissues.
5. Quantitative Analysis:
- Use the PVC-corrected PET image for subsequent quantitative analysis, such as SUVR calculations.
Visualizations
Caption: Experimental workflows for in vitro and in vivo studies with 18F-THK523.
Caption: Troubleshooting logic for high non-specific binding of 18F-THK523.
Caption: Binding profile of 18F-THK523 leading to specific and non-specific PET signals.
References
- 1. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Biodistribution of [11C]-TKF, An Analog of Tau Protein Imaging Agent [18F]-THK523 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Defluorination and in vivo stability of the 18F-THK523 radiolabel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 18F-THK523 radiolabel. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 18F-THK523 and what is its primary application?
A1: 18F-THK523 is a first-generation positron emission tomography (PET) radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] It is a derivative of the arylquinoline class of compounds.[3]
Q2: What is the binding profile of 18F-THK523?
A2: 18F-THK523 exhibits a higher affinity for tau fibrils compared to amyloid-beta (Aβ) fibrils.[1] In vitro studies have shown that it binds to a greater number of sites on recombinant tau fibrils than on Aβ fibrils. Autoradiography on human Alzheimer's disease brain sections has demonstrated that 18F-THK523 binding co-localizes with tau pathology, but not with Aβ plaques.
Q3: What are the known limitations of 18F-THK523?
A3: The primary limitations of 18F-THK523 are its significant in vivo defluorination and high non-specific binding to white matter. The defluorination leads to the uptake of free [18F]fluoride in bone, which can complicate image analysis. The high white matter binding reduces the signal-to-noise ratio and can make it difficult to distinguish specific tau binding in adjacent gray matter regions. These limitations have led to the development of second-generation tau tracers with improved properties.
Troubleshooting Guides
Radiosynthesis
Q4: I am experiencing low radiochemical yield during the synthesis of 18F-THK523. What are the potential causes and solutions?
-
Precursor Quality: Ensure the tosylate precursor is of high purity and has not degraded. Store the precursor under appropriate conditions (cool, dry, and protected from light).
-
[18F]Fluoride Activation: Inefficient azeotropic drying of the [18F]fluoride-kryptofix complex can lead to poor nucleophilic substitution. Ensure the drying process is complete. The use of an on-cartridge drying method can also be considered to streamline the process.
-
Reaction Conditions: Optimize the reaction temperature and time. For many 18F-labeling reactions, temperatures between 80-120°C for 10-20 minutes are typical.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid quenching the reaction.
-
HPLC Purification: Suboptimal HPLC conditions (e.g., mobile phase composition, flow rate, column choice) can lead to poor separation and loss of product.
General Radiosynthesis Workflow:
In Vivo PET Imaging
Q5: I am observing high bone uptake in my 18F-THK523 PET scans. What does this indicate and how can I address it?
A5: High bone uptake is a known characteristic of 18F-THK523 and is indicative of in vivo defluorination, where the [18F]fluoride ion is cleaved from the parent molecule and subsequently accumulates in the bone matrix.
-
Confirmation: To confirm that the bone uptake is from free [18F]fluoride, you can perform a scan with [18F]NaF, which specifically targets bone. The distribution should be similar to the bone uptake seen with 18F-THK523.
-
Quantification Correction: While challenging, some image analysis techniques can be employed to mitigate the impact of defluorination on the quantification of tau binding. This may involve using kinetic modeling that can separate the tissue component from the vascular and bone components.
-
Consideration of Newer Tracers: For future studies, consider using second-generation tau tracers (e.g., 18F-THK5117, 18F-THK5351) that were designed to have improved in vivo stability and reduced defluorination.
Q6: My PET images show high background signal in white matter, making it difficult to delineate tau pathology in adjacent gray matter. How can I improve my analysis?
A6: High white matter binding is a significant challenge with 18F-THK523.
-
Partial Volume Correction (PVC): Applying a partial volume correction algorithm can help to reduce the spillover of signal from white matter into adjacent gray matter regions. Several PVC methods exist, and the choice of method may impact the results. It is important to be consistent in the application of PVC across all subjects in a study.
-
Region of Interest (ROI) Definition: Careful definition of ROIs is crucial. It is advisable to use an MRI-based anatomical atlas to guide the placement of ROIs to minimize the inclusion of white matter.
-
Kinetic Modeling: Dynamic PET imaging and kinetic modeling may help to differentiate specific binding from non-specific white matter binding, although this can be complex.
PET Image Analysis Workflow for Tau Quantification:
Q7: What is the impact of anesthesia on 18F-THK523 biodistribution?
A7: The choice of anesthetic can significantly impact the biodistribution and uptake of PET tracers. For example, studies with [18F]FDG have shown that different anesthetics can alter brain and heart uptake. While specific studies on the effect of different anesthetics on 18F-THK523 biodistribution are limited, it is crucial to maintain a consistent anesthesia protocol throughout a study to ensure the comparability of results. Isoflurane is a commonly used anesthetic for rodent PET imaging.
In Vitro Autoradiography
Q8: I am getting high non-specific binding in my in vitro autoradiography experiments with 18F-THK523. What can I do to reduce it?
A8: High non-specific binding can obscure the specific signal. Here are some troubleshooting steps:
-
Blocking Agents: Ensure that you are including a high concentration of a non-radioactive competitor (e.g., unlabeled THK523 or a related compound) in your non-specific binding determination wells to effectively block all specific binding sites.
-
Washing Steps: Optimize the duration and number of washing steps after incubation with the radioligand. Insufficient washing can leave unbound tracer on the tissue sections.
-
Buffer Composition: The composition of the incubation and washing buffers (e.g., pH, salt concentration) can influence non-specific binding. Ensure the buffer conditions are optimized for 18F-THK523.
-
Tissue Quality: Poor tissue quality or handling can lead to increased non-specific binding. Ensure proper tissue collection, storage, and sectioning.
Data Presentation
Table 1: In Vitro Binding Affinity of 18F-THK523 for Tau and Aβ Fibrils
| Ligand | Target | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| 18F-THK523 | Recombinant Tau (K18Δ280K) | 1.8 ± 0.2 | 1.9 ± 0.1 | Fodero-Tavoletti et al., 2011 |
| Synthetic Aβ1-42 Fibrils | 4.6 ± 0.5 | 0.8 ± 0.1 | Fodero-Tavoletti et al., 2011 |
Table 2: Ex Vivo Biodistribution of 18F-THK523 in ICR Mice (%ID/g)
| Time Post-Injection | Brain | Blood | Liver | Bone |
| 2 min | 2.75 ± 0.25 | 1.5 ± 0.2 | 4.5 ± 0.5 | 0.8 ± 0.1 |
| 10 min | 1.8 ± 0.3 | 1.8 ± 0.3 | 5.0 ± 0.6 | 1.0 ± 0.2 |
| 30 min | 1.0 ± 0.2 | 2.0 ± 0.4 | 4.8 ± 0.7 | 1.5 ± 0.3 |
| 60 min | 0.6 ± 0.1 | 2.1 ± 0.5 | 4.5 ± 0.8 | 1.8 ± 0.4 |
| 120 min | 0.3 ± 0.1 | 2.0 ± 0.6 | 4.0 ± 0.9 | 2.1 ± 0.5 |
| Data are presented as mean ± SD. Data adapted from Fodero-Tavoletti et al., 2011. |
Experimental Protocols
Protocol 1: In Vivo PET Imaging in Rodents
1. Animal Preparation:
- House animals in a controlled environment (temperature, light-dark cycle).
- Fast animals for 4-6 hours before the scan to reduce background glucose levels, which can interfere with brain metabolism.
- Anesthetize the animal using a consistent protocol (e.g., isoflurane inhalation, 1-2% in oxygen). Maintain body temperature using a heating pad.
2. Radiotracer Administration:
- Administer 18F-THK523 via tail vein injection. The typical injected dose for a mouse is 3.7-7.4 MBq.
- Record the exact injected dose and time of injection.
3. PET Scan Acquisition:
- Position the animal in the PET scanner.
- Acquire a dynamic scan for 60-90 minutes immediately following injection.
- Alternatively, for static imaging, a scan can be acquired at a specific time point post-injection (e.g., 30-60 minutes).
4. Image Reconstruction and Analysis:
- Reconstruct the PET data with corrections for attenuation, scatter, and random coincidences.
- Co-register the PET image with an anatomical MRI or a standard brain atlas.
- Perform partial volume correction to minimize spillover effects from white matter.
- Define regions of interest (ROIs) on the co-registered images to measure radioactivity concentration in different brain regions.
- Calculate standardized uptake value ratios (SUVRs) using a reference region with low specific binding (e.g., cerebellum gray matter, though caution is advised due to potential off-target binding).
Protocol 2: In Vitro Autoradiography
1. Tissue Preparation:
- Use frozen, unfixed human or animal brain tissue sections (10-20 µm thickness).
- Thaw-mount the sections onto microscope slides.
2. Incubation:
- Pre-incubate the slides in buffer (e.g., phosphate-buffered saline, PBS) to rehydrate the tissue.
- Incubate the slides with a solution of 18F-THK523 in buffer at a specific concentration (e.g., 1-10 nM) for a defined period (e.g., 60-90 minutes) at room temperature.
- For determination of non-specific binding, incubate a parallel set of slides in the same 18F-THK523 solution containing a high concentration of a non-radioactive competitor (e.g., 10 µM unlabeled THK523).
3. Washing:
- After incubation, wash the slides in cold buffer to remove unbound radioligand. Perform multiple washes of short duration (e.g., 2-3 washes of 2-5 minutes each).
- Perform a final quick rinse in cold deionized water to remove buffer salts.
4. Imaging:
- Dry the slides thoroughly.
- Expose the slides to a phosphor imaging screen or autoradiography film.
- Scan the screen or develop the film to visualize the distribution of radioactivity.
5. Analysis:
- Quantify the signal intensity in different brain regions using densitometry software.
- Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
Logical Relationship of Troubleshooting In Vivo Defluorination:
References
- 1. Frontiers | Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models [frontiersin.org]
- 2. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: THK-523 Precursor Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of the THK-523 precursor, 2-(4-aminophenyl)-6-(2-tosyloxyethoxy)quinoline (also known as BF-241). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the multi-step synthesis and purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the this compound precursor?
A1: The synthesis of the this compound precursor is a multi-step process that can be broadly divided into three key stages:
-
Formation of the Quinoline Core: Typically achieved through a Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group to form the quinoline structure.
-
Introduction of the Ethoxy Side-Chain: This involves the etherification of a hydroxyl group on the quinoline core.
-
Tosylation: The final step is the selective tosylation of the primary alcohol on the ethoxy side-chain to yield the final tosylate precursor.
Q2: What are the critical quality control checkpoints during the synthesis?
A2: It is crucial to monitor the progress and purity at each stage of the synthesis. Key checkpoints include:
-
Confirmation of the formation of the quinoline core by techniques like TLC, LC-MS, and NMR.
-
Verification of the etherification step, ensuring the disappearance of the starting phenol.
-
Monitoring the tosylation reaction for complete conversion of the alcohol and minimal side-product formation.
-
Final purity assessment of the precursor by HPLC, 1D NMR (¹H and ¹³C), and mass spectrometry to ensure it is suitable for the subsequent radiolabeling step.[1]
Q3: My Friedländer synthesis of the quinoline core is giving a low yield. What are the common causes?
A3: Low yields in the Friedländer synthesis can stem from several factors:
-
Suboptimal Catalyst: The choice of an acid or base catalyst is critical and substrate-dependent. Experiment with different catalysts like p-toluenesulfonic acid, iodine, or Lewis acids.[2]
-
Incorrect Reaction Temperature: Excessive heat can lead to side reactions and decomposition, while insufficient heat can result in an incomplete reaction.
-
Side Reactions: Self-condensation of the ketone (an aldol reaction) is a common side reaction that consumes starting material.
-
Purity of Starting Materials: Ensure the purity of the 2-aminoaryl ketone and the active methylene compound.
Q4: I am having difficulty purifying my quinoline intermediate. It seems to be sticking to the silica gel column.
A4: The basic nature of the quinoline nitrogen can cause tailing and decomposition on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent. An alternative purification method for quinolines is the formation of a picrate salt, which can be crystallized and then converted back to the free base.
Q5: The final tosylation step is not going to completion. What can I do?
A5: Incomplete tosylation can be due to several factors:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of tosyl chloride (typically 1.2-1.5 equivalents).
-
Base: The choice and amount of base (e.g., pyridine, triethylamine) are crucial to neutralize the HCl generated during the reaction.
-
Reaction Time and Temperature: While the reaction is often performed at 0°C to room temperature, gentle heating might be required for less reactive alcohols. Monitor the reaction by TLC to determine the optimal time.
-
Moisture: The reaction should be carried out under anhydrous conditions as tosyl chloride can be hydrolyzed by water.
Troubleshooting Guides
Synthesis Stage 1: Friedländer Annulation for Quinoline Core
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | Inappropriate catalyst (acid or base) | Screen different catalysts (e.g., p-TsOH, H₂SO₄, KOtBu). |
| Suboptimal reaction temperature | Optimize the temperature; too high can cause degradation, too low can stall the reaction. | |
| Poor quality of starting materials | Ensure the purity of the 2-aminoaryl ketone and the active methylene compound. | |
| Formation of Multiple Products (Visible on TLC) | Side reactions (e.g., self-condensation of ketone) | Try adding the ketone slowly to the reaction mixture. |
| Lack of regioselectivity | Modify the reaction conditions (catalyst, temperature) to favor the desired isomer. | |
| Difficult Product Isolation | Inefficient extraction or crystallization | Optimize the work-up procedure to minimize product loss. |
Synthesis Stage 3: Tosylation of the Primary Alcohol
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Reaction | Insufficient tosyl chloride or base | Increase the equivalents of tosyl chloride (to ~1.5 eq.) and base (e.g., pyridine, triethylamine). |
| Reaction conditions not optimal | Increase reaction time or temperature. Monitor by TLC. | |
| Presence of moisture | Ensure all glassware is dry and use anhydrous solvents. | |
| Formation of Side Products | Reaction with other functional groups | While less likely for aniline and phenol under these conditions, consider using a milder base or lower temperature. |
| Over-reaction or degradation | Avoid prolonged heating or excessively harsh conditions. | |
| Difficult Purification | Residual tosyl chloride or pyridinium salts | Perform an aqueous work-up with dilute acid (e.g., 1M HCl) to remove the base and a wash with saturated sodium bicarbonate to remove unreacted tosyl chloride. |
| Product is an oil and will not crystallize | Purify by column chromatography on silica gel. |
Experimental Protocols
Note: The following protocols are generalized procedures based on established chemical principles for the synthesis of quinoline derivatives and subsequent functionalization. Optimization for specific substrates is recommended.
Protocol 1: Synthesis of 2-Aryl-6-hydroxyquinoline Core via Friedländer Annulation
-
To a solution of the appropriate 2-amino-5-hydroxyaryl ketone (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding aryl methyl ketone (1.1 equivalents).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Etherification of 6-Hydroxyquinoline
-
To a solution of the 6-hydroxyquinoline intermediate (1 equivalent) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (2-3 equivalents).
-
Add 2-(tosyloxy)ethanol or a similar ethylene glycol derivative (1.2 equivalents).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-(4-aminophenyl)-6-(2-hydroxyethoxy)quinoline by column chromatography.
Protocol 3: Tosylation of 2-(4-aminophenyl)-6-(2-hydroxyethoxy)quinoline
-
Dissolve the alcohol intermediate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents).
-
If not using pyridine as the solvent, add a base such as triethylamine (1.5-2 equivalents) dropwise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound precursor.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Logical Workflow for this compound Precursor Synthesis
References
Overcoming low signal-to-noise ratio in THK-523 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low signal-to-noise ratio (SNR) in THK-523 positron emission tomography (PET) imaging.
Troubleshooting Guides
This section addresses common issues encountered during this compound PET experiments that can lead to a low signal-to-noise ratio.
Issue: High Background Noise and Low Specific Signal
Question: My this compound PET images are very noisy, and I can't clearly distinguish specific tau binding from the background. What are the primary causes and how can I troubleshoot this?
Answer: A low signal-to-noise ratio in this compound imaging is a well-documented challenge, primarily stemming from the tracer's inherent properties. The most significant contributing factor is high retention in white matter, which can obscure the signal from tau deposits in adjacent gray matter regions.[1][2][3]
Troubleshooting Steps:
-
Review Injected Dose and Acquisition Time:
-
Injected Dose: Ensure the administered dose of [18F]this compound is appropriate for your animal model or human subject. Insufficient injected activity is a direct cause of low count statistics and consequently, high image noise. For preclinical studies in mice, an injected dose of approximately 3.7 MBq has been used.[4] For human studies, around 185-370 MBq is a typical range for 18F-labeled tracers.
-
Acquisition Time: A longer scan duration increases the number of detected coincidence events, which improves the signal-to-noise ratio. For dynamic scanning in mice, acquisitions of at least 60 minutes are common.[4] For human studies, dynamic scans of 90 minutes have been employed.
-
-
Optimize Image Reconstruction Parameters:
-
Reconstruction Algorithm: Utilize iterative reconstruction algorithms such as Ordered Subsets Expectation Maximization (OSEM) instead of Filtered Backprojection (FBP). OSEM is known to produce images with better SNR. The inclusion of Time-of-Flight (TOF) and Point Spread Function (PSF) modeling during reconstruction can further enhance image quality by reducing noise and improving resolution.
-
Post-Reconstruction Filtering: Applying a Gaussian filter after reconstruction can smooth the image and reduce noise. However, be cautious with the filter width (FWHM), as excessive smoothing can blur the image and reduce the visibility of small structures.
-
-
Implement Partial Volume Correction (PVC):
-
The partial volume effect can lead to an underestimation of tracer uptake in small regions and spill-over of signal from adjacent areas, such as the high-signal white matter into gray matter.
-
Employing PVC methods can help to correct for these effects and improve the quantitative accuracy of your data.
-
-
Careful Selection of Reference Region:
-
For calculating Standardized Uptake Value Ratios (SUVR), the choice of reference region is critical. The cerebellar cortex is often used as a reference region in tau PET imaging due to its typically low tau pathology. However, given the challenges with this compound, a careful evaluation of the chosen reference region for minimal non-specific binding is essential.
-
Issue: High White Matter Signal Obscuring Gray Matter Tau Signal
Question: The signal in the white matter is so high that it's difficult to assess tau binding in the cortical gray matter. How can I mitigate this?
Answer: High white matter retention is a known characteristic of first-generation tau tracers like this compound and a primary contributor to its low signal-to-noise ratio. While this is an inherent property of the tracer, several data analysis strategies can help to partially address this issue.
Troubleshooting Steps:
-
Partial Volume Correction (PVC): As mentioned previously, PVC is crucial. By correcting for the spill-over of signal from the white matter into the gray matter, you can obtain a more accurate estimation of the true signal in your regions of interest.
-
Region of Interest (ROI) Definition:
-
Define your gray matter ROIs carefully to minimize the inclusion of white matter voxels. This can be achieved by co-registering the PET data with a high-resolution anatomical MRI and using automated brain parcellation tools.
-
Consider eroding the gray matter ROIs to further reduce the influence of adjacent white matter.
-
-
Kinetic Modeling:
-
Instead of relying solely on static SUVR images, which can be heavily influenced by non-specific binding, consider performing dynamic scanning and applying kinetic modeling.
-
Kinetic models can help to differentiate between specific binding and non-specific uptake, potentially providing a more accurate quantification of tau pathology.
-
-
Consideration of Second-Generation Tracers:
-
For future studies, if the high white matter signal remains a significant obstacle, consider using second-generation tau tracers. Tracers such as [18F]THK-5105, [18F]THK-5117, and [18F]THK-5351 were developed to have lower white matter retention and improved signal-to-noise characteristics compared to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the binding affinity of this compound for tau fibrils?
A1: In vitro binding assays have shown that [18F]this compound binds to recombinant tau fibrils with high affinity. One study reported two binding sites with dissociation constants (Kd) of 1.67 nM and 21.7 nM. Another study reported a Kd of 1.99 nM for tau fibrils, which was significantly higher than its affinity for Aβ fibrils (Kd = 30.3 nM).
Q2: Does this compound bind to other protein aggregates besides tau?
A2: this compound has demonstrated good selectivity for paired helical filament (PHF)-tau as found in Alzheimer's disease. It shows significantly lower affinity for amyloid-beta (Aβ) plaques. However, it is important to note that this compound does not bind well to the tau isoforms found in non-Alzheimer's disease tauopathies such as corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP).
Q3: What are the key differences between this compound and second-generation tau tracers?
A3: Second-generation tau tracers were developed to address the limitations of this compound, primarily its high white matter retention and resulting low signal-to-noise ratio. Tracers like [18F]THK-5105, [18F]THK-5117, and [18F]THK-5351 generally exhibit lower white matter binding, leading to a better signal-to-background ratio and clearer visualization of tau pathology.
Q4: What is a typical experimental protocol for this compound PET imaging in an animal model?
A4: A general protocol for a mouse model would involve:
-
Radiotracer Administration: Intravenous injection of approximately 3.7 MBq of [18F]this compound.
-
Anesthesia: Anesthetize the animal for the duration of the scan to minimize motion artifacts.
-
PET Scan Acquisition: Perform a dynamic scan for at least 60 minutes immediately following tracer injection.
-
CT Scan: Acquire a CT scan for attenuation correction and anatomical co-registration.
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.
Q5: How can I quantify the amount of white matter binding in my this compound images?
A5: To quantify white matter binding, you can:
-
Co-register your PET image with a subject-specific MRI.
-
Use a brain parcellation tool to define a white matter region of interest (ROI).
-
Calculate the average Standardized Uptake Value (SUV) or SUVR within the white matter ROI. This value can then be compared across different subjects or to the uptake in gray matter regions of interest.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and a comparison with a second-generation tau tracer.
Table 1: In Vitro Binding Affinities (Kd) of this compound
| Target Fibril | Dissociation Constant (Kd) | Reference |
| Recombinant Tau (K18Δ280K) | 1.67 nM & 21.7 nM (two sites) | |
| Recombinant Tau (K18ΔK280) | 1.99 nM | |
| Synthetic Amyloid-β (1-42) | 20.7 nM | |
| Synthetic Amyloid-β (42) | 30.3 nM |
Table 2: Comparison of this compound and a Second-Generation Tau Tracer ([18F]Flortaucipir)
| Feature | [18F]this compound | [18F]Flortaucipir (AV-1451) | Reference |
| Primary Limitation | High white matter retention, low SNR | Off-target binding in basal ganglia, choroid plexus | |
| Binding Selectivity | PHF-tau (AD) | PHF-tau (AD) | |
| Binding in non-AD Tauopathies | Generally poor | Variable, with some off-target binding complicating interpretation | |
| Typical SUVR in Temporal Lobe (AD vs. HC) | Significantly higher in AD, but high background complicates quantification | Temporal meta-ROI SUVR cutoff of ~1.35 for differentiating AD from controls |
Experimental Protocols
In Vitro Autoradiography of [18F]this compound
Objective: To visualize the binding of [18F]this compound to tau pathology in post-mortem human brain tissue.
Methodology:
-
Tissue Preparation: Use 10 µm thick serial sections of formalin-fixed, paraffin-embedded human brain tissue from Alzheimer's disease patients and healthy controls.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Incubation: Incubate the sections with a solution of [18F]this compound (e.g., 1-5 nM) in a suitable buffer (e.g., phosphate-buffered saline) for 60 minutes at room temperature.
-
Washing: Wash the sections in buffer to remove unbound tracer, followed by a final rinse in distilled water.
-
Drying: Air-dry the sections completely.
-
Imaging: Expose the dried sections to a phosphor imaging plate or a digital autoradiography system overnight.
-
Immunohistochemistry: On adjacent sections, perform immunohistochemistry for tau (e.g., using AT8 antibody) and Aβ to confirm the co-localization of the radiotracer signal with the underlying pathology.
Mandatory Visualizations
Caption: Simplified signaling pathway of tau hyperphosphorylation and aggregation in Alzheimer's disease.
Caption: General experimental workflow for this compound PET imaging and data analysis.
Caption: Logical workflow for troubleshooting low signal-to-noise ratio in this compound PET imaging.
References
Interpreting THK-523 PET results with high background signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using THK-523 for Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a first-generation radiotracer used in PET imaging to visualize tau protein aggregates in the brain.[1][2] Its primary target is the paired helical filament (PHF)-tau, which forms neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease (AD).[3][4][5] In vitro studies have shown that this compound has a high affinity and selectivity for tau pathology.
Q2: What are the main limitations of this compound PET imaging?
A2: The primary limitation of this compound is its high retention in white matter, which results in a high background signal and can make image interpretation challenging. Additionally, this compound does not bind effectively to the tau aggregates found in non-AD tauopathies such as Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), or Pick's Disease (PiD). It has also been noted to have some off-target binding.
Q3: What are the known off-target binding sites for this compound?
A3: While this compound is selective for PHF-tau over Aβ plaques, it has shown some off-target binding. Notably, like other first-generation tau tracers, it can exhibit binding to monoamine oxidase B (MAO-B), which can lead to signal in areas like the basal ganglia.
Q4: How does this compound compare to second-generation tau PET tracers?
A4: Second-generation tau PET tracers were developed to address the limitations of first-generation tracers like this compound. Newer tracers generally exhibit lower white matter binding, resulting in a better signal-to-background ratio, and may have different selectivity profiles for various tau isoforms. For example, 18F-THK5351 was developed to have less white matter binding than its predecessors.
Troubleshooting Guide: Interpreting High Background Signal in this compound PET Results
Q1: We are observing high signal intensity in the white matter of our this compound PET scans. Is this to be expected?
A1: Yes, high retention in white matter is a known characteristic of this compound and a significant limitation of this tracer. This high background signal can complicate the visual and quantitative assessment of tau deposition in the gray matter.
Q2: Our images show notable signal in the basal ganglia. What is the likely cause?
A2: Signal in the basal ganglia may be attributable to off-target binding of this compound to monoamine oxidase B (MAO-B), which is present in high concentrations in this region. This is a known issue with some first-generation tau PET tracers.
Q3: How can we differentiate between the true tau signal and the high background noise?
A3: Differentiating true signal from background requires careful image analysis. The use of a reference region with low expected tau pathology for calculating standardized uptake value ratios (SUVRs) is a common approach. Additionally, comparing the distribution of the PET signal to the known patterns of tau pathology in AD can aid in interpretation. The true tau signal in AD is expected to be localized to gray matter areas known to accumulate NFTs, such as the temporal lobes.
Q4: What image analysis strategies can help mitigate the high background signal from this compound?
A4: To improve the signal-to-noise ratio, consider the following:
-
Partial Volume Correction (PVC): This can help to reduce the spill-over effect from white matter into adjacent gray matter regions.
-
Kinetic Modeling: Instead of static SUVR images, dynamic imaging and kinetic modeling can sometimes help to better separate specific binding from non-specific uptake.
-
Careful Region of Interest (ROI) Definition: Precisely defining ROIs on co-registered MRI scans is crucial to avoid contamination from white matter signal.
Data Summary
Table 1: Comparison of this compound Binding Properties with Other Radiotracers
| Radiotracer | Primary Target | Affinity for Tau Fibrils (Kd) | Affinity for Aβ Fibrils (Kd) | Key Limitation |
| ¹⁸F-THK523 | PHF-Tau in AD | ~1.99 nM | ~30.3 nM | High white matter retention |
| ¹¹C-PiB | Aβ Plaques | Lower than for Aβ | High | Not a tau tracer |
| ¹⁸F-FDDNP | Aβ Plaques and Tau | Moderate | Moderate | Non-specific binding |
| ¹⁸F-AV-1451 (Flortaucipir) | PHF-Tau in AD | High | Low | Off-target binding in basal ganglia, choroid plexus |
Experimental Protocols
General Experimental Workflow for a this compound PET Scan
A typical experimental workflow for a preclinical or clinical this compound PET scan involves the following steps:
-
Subject Preparation: This includes fasting for a designated period and ensuring the subject is well-hydrated.
-
Radiotracer Administration: ¹⁸F-THK523 is administered intravenously as a bolus injection.
-
PET Scan Acquisition: Dynamic scanning typically begins at the time of injection and continues for a period of 60-90 minutes.
-
Anatomical Imaging: A CT or MRI scan is often acquired for attenuation correction and to provide anatomical reference for the PET data.
-
Image Reconstruction: The acquired PET data is reconstructed using standard algorithms, with corrections for attenuation, scatter, and decay.
-
Image Analysis: The reconstructed images are co-registered with the anatomical scans, and regions of interest are defined for quantitative analysis, often to generate SUVRs.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing THK523 selectivity for tau deposits in Alzheimer’s disease and non–Alzheimer’s disease tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau PET imaging: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of THK-523 in Longitudinal Tau Imaging: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of THK-523 for longitudinal tau positron emission tomography (PET) imaging studies. While a pioneering first-generation tau tracer, this compound presents several limitations that can significantly impact the design and interpretation of longitudinal research. This guide offers detailed troubleshooting, frequently asked questions, and experimental protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: We are observing high background signal in the white matter of our this compound PET scans. Is this expected, and how can we mitigate it?
A1: Yes, high retention in white matter is a well-documented limitation of this compound.[1][2][3] This is a significant issue as it can obscure the specific signal from tau aggregates in adjacent gray matter, making accurate quantification challenging, especially in longitudinal studies where subtle changes are monitored.[3] Unfortunately, this is an inherent property of the tracer, and while partial volume correction algorithms can be applied during image analysis, they may not completely eliminate the issue.[3] For new longitudinal studies, consider utilizing second-generation tau tracers (e.g., 18F-THK5351, 18F-AV-1451) which were specifically designed to have lower white matter binding.
Q2: Our longitudinal data shows changes in this compound signal in brain regions not typically associated with tau pathology in our disease model. What could be the cause?
A2: This is likely due to the off-target binding of this compound. The THK family of tracers, including this compound, has been shown to bind to monoamine oxidase B (MAO-B). MAO-B is an enzyme present in subcortical nuclei and is involved in neurotransmitter metabolism. Changes in the expression or activity of MAO-B over the course of your longitudinal study, which can be influenced by neuroinflammation or other disease processes, could be misinterpreted as changes in tau pathology. Molecular docking studies have indicated a lower affinity of this compound for MAO-B compared to other quinoline derivatives. However, it is a critical confounding factor to consider. When interpreting longitudinal this compound data, it is advisable to perform parallel studies or blocking experiments with a selective MAO-B inhibitor to dissect the specific tau signal from the off-target binding.
Q3: How does the selectivity of this compound for tau over amyloid-beta (Aβ) affect our longitudinal study design?
A3: this compound has a limited selectivity for tau over Aβ fibrils. While it shows a higher affinity for tau, the presence of abundant Aβ plaques in many tauopathies, such as Alzheimer's disease, can lead to a mixed signal. In a longitudinal study, if both pathologies are progressing, it can be difficult to attribute changes in this compound signal solely to alterations in tau deposition. To address this, it is highly recommended to include a dedicated Aβ PET tracer (e.g., 11C-PiB) in your study design to independently measure Aβ burden and better isolate the specific tau-related changes observed with this compound.
Q4: We are conducting a study on a non-Alzheimer's tauopathy. Is this compound a suitable tracer?
A4: No, this compound is not recommended for studying non-Alzheimer's disease (non-AD) tauopathies. Studies have shown that this compound does not bind to the tau aggregates found in conditions such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), or Pick's disease (PiD). This is thought to be due to differences in the ultrastructure of tau fibrils in these diseases compared to the paired helical filaments found in AD. For longitudinal studies of non-AD tauopathies, second-generation tau tracers with a broader binding profile are more appropriate.
Q5: We have noted inconsistent this compound PET signal in our longitudinal scans. What are the potential sources of this variability?
A5: Besides the inherent limitations of the tracer, several factors can contribute to variability in longitudinal PET studies. These include:
-
Pharmacokinetics: this compound has been reported to have unfavorable kinetics, which can affect the reproducibility of measurements.
-
Metabolism: The presence of brain-penetrant radiometabolites can interfere with the signal from the parent tracer.
-
Image Acquisition and Analysis: Consistency in scanner calibration, patient positioning, injection protocol, and image reconstruction and analysis pipelines is crucial for minimizing variability.
-
Physiological Factors: Changes in cerebral blood flow or blood-brain barrier integrity over time can also influence tracer uptake.
Careful standardization of all experimental procedures is paramount for reliable longitudinal data.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of this compound for its primary target (tau) and key off-targets.
| Target | Ligand | Assay Type | Kd (nM) | Ki (nM) | Bmax (pmol/nmol fibrils) | Reference |
| Synthetic Tau Fibrils (K18ΔK280) | [18F]this compound | Saturation Binding | 1.7 & 22 (two sites) | - | 5.8 | |
| Synthetic Aβ1-42 Fibrils | [18F]this compound | Saturation Binding | 20.7 | - | 1.25 | |
| AD Brain Homogenate | [3H]this compound | Saturation Binding | 3.5 | - | - | |
| Recombinant Tau Fibrils | [18F]this compound | Competition Assay | - | 59 | - | |
| PHF from AD Brain | [18F]this compound | Competition Assay | - | 87 | - |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of [18F]this compound to synthetic tau and Aβ fibrils.
Methodology:
-
Fibril Preparation: Prepare synthetic K18ΔK280-tau and Aβ1-42 fibrils according to established protocols.
-
Incubation: Incubate a fixed concentration of fibrils (e.g., 200 nM) with increasing concentrations of [18F]this compound (e.g., 1-500 nM) in assay buffer (e.g., PBS with 0.1% BSA).
-
Non-specific Binding: To determine non-specific binding, perform parallel incubations in the presence of a high concentration of unlabeled this compound (e.g., 1-2 µM).
-
Equilibration: Incubate the reactions at room temperature for 1 hour to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine Kd and Bmax values using software such as GraphPad Prism.
In Vivo MicroPET Imaging in a Tau Transgenic Mouse Model
Objective: To assess the in vivo retention of [18F]this compound in the brains of tau transgenic mice compared to wild-type controls.
Methodology:
-
Animal Model: Use a well-characterized tau transgenic mouse model (e.g., rTg4510) and age-matched wild-type controls.
-
Radiotracer Administration: Anesthetize the mice and inject a bolus of [18F]this compound (typically 5-10 MBq) via the tail vein.
-
PET Scan Acquisition: Acquire dynamic PET scans for a duration of 60-90 minutes post-injection using a dedicated small-animal PET scanner.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).
-
Image Analysis:
-
Co-register the PET images to a standard mouse brain atlas or a structural MRI/CT scan if available.
-
Define regions of interest (ROIs) for specific brain areas (e.g., hippocampus, cortex, cerebellum, white matter).
-
Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration over time.
-
Calculate the standardized uptake value (SUV) or SUV ratio (SUVR) using a reference region with low specific binding (e.g., cerebellum) to quantify tracer retention at specific time points (e.g., 30-60 minutes post-injection).
-
-
Statistical Analysis: Compare the SUVR values between the transgenic and wild-type groups using appropriate statistical tests.
Visualizations
Figure 1: Logical relationship of this compound's limitations and their impact on data interpretation.
References
Validation & Comparative
A Head-to-Head Comparison of THK-523 and THK-5117 for In Vivo Tau Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate radiotracer is critical for the accurate in vivo assessment of tau pathology in Alzheimer's disease and other tauopathies. This guide provides an objective comparison of two first-generation tau positron emission tomography (PET) tracers, THK-523 and its successor, THK-5117, with supporting experimental data to inform tracer selection.
Executive Summary
THK-5117 demonstrates superior properties for in vivo tau imaging compared to its predecessor, this compound. Experimental data indicate that THK-5117 possesses a higher binding affinity for tau fibrils, improved pharmacokinetic properties including greater initial brain uptake and faster clearance, and a better signal-to-background ratio in PET images. While both tracers have shown utility in distinguishing Alzheimer's disease patients from healthy controls, this compound has been noted for its suboptimal pharmacokinetics and potential for off-target binding, which may limit its application.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound and THK-5117
| Compound | Target | Kd (nM) | Ki (nM) | Bmax (pmol/mg tissue) | Notes |
| This compound | Synthetic Tau Fibrils | 1.67 - 1.99[1] | 59.3[1] | - | Shows higher affinity for tau than Aβ fibrils.[2] |
| AD Brain Homogenates | 86.5[1] | - | 647.1 | Lower affinity in brain homogenates compared to synthetic fibrils. | |
| Synthetic Aβ1-42 Fibrils | 30.3 | - | - | ||
| THK-5117 | Synthetic Tau Fibrils | - | 10.5[1] | - | Demonstrates higher affinity for tau fibrils than this compound. |
| AD Brain Homogenates | 5.0 | - | - | Higher affinity in brain homogenates compared to this compound. | |
| MAO-B (Ki) | - | 148 - 286 | - | Off-target binding to MAO-B has been reported for the THK family. |
Table 2: In Vivo Pharmacokinetics in Mice
| Compound | Brain Uptake (2 min p.i., %ID/g) | Brain Uptake Ratio (2 vs. 60 min p.i.) | Clearance from Brain |
| This compound | Lower than THK-5117 | Lower than THK-5117 | Slower than THK-5117 |
| THK-5117 | Higher than this compound | Higher than this compound | Faster than this compound |
Experimental Protocols
Radiosynthesis of [18F]this compound and [18F]THK-5117
The radiosynthesis of both tracers is typically achieved through a nucleophilic substitution reaction on a tosylated precursor.
-
18F-Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F reaction in a cyclotron.
-
Azeotropic Drying: The [18F]fluoride is trapped on an anion exchange cartridge, eluted with a potassium carbonate/kryptofix 2.2.2 solution, and dried azeotropically with acetonitrile.
-
Nucleophilic Substitution: The tosylate precursor of either this compound or THK-5117 is dissolved in a suitable solvent (e.g., DMSO) and added to the dried [18F]fluoride. The reaction mixture is heated at a specific temperature (e.g., 110-120°C) for a set time (e.g., 10-15 minutes).
-
Deprotection (if necessary): For some precursors, a deprotection step (e.g., acid hydrolysis) is required after the labeling reaction.
-
Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The purified [18F]-labeled tracer is reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
In Vivo PET Imaging Protocol (Human)
-
Subject Preparation: Subjects are typically asked to fast for at least 4 hours prior to the scan.
-
Radiotracer Injection: A bolus injection of the [18F]-labeled tracer (e.g., 185-370 MBq) is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is acquired for 60-90 minutes immediately following the injection. A transmission scan for attenuation correction is performed either before or after the emission scan.
-
Image Reconstruction: The acquired data are reconstructed using standard algorithms (e.g., ordered subset expectation maximization).
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the co-registered MRI scans.
-
Time-activity curves are generated for each ROI.
-
The standardized uptake value ratio (SUVR) is calculated by dividing the tracer uptake in a target region by the uptake in a reference region (typically the cerebellar cortex) at a specific time window (e.g., 40-60 minutes post-injection).
-
Mandatory Visualization
Caption: Experimental workflow for in vivo tau PET imaging.
Caption: Binding targets of this compound and THK-5117.
References
A Comparative Analysis of THK-523 and PBB3 for Tau Pathology Imaging
For researchers, scientists, and drug development professionals, the accurate in vivo detection and quantification of tau pathology are critical for diagnosing and monitoring neurodegenerative diseases, as well as for evaluating the efficacy of novel therapeutics. Among the first-generation tau positron emission tomography (PET) tracers, THK-523 and PBB3 have been instrumental in advancing our understanding of tauopathies. This guide provides a detailed comparative analysis of these two compounds, supported by experimental data, to inform the selection of the most appropriate imaging agent for specific research needs.
Executive Summary
This compound and PBB3 are pioneering radiotracers developed for the in vivo imaging of tau pathology. Both tracers have demonstrated the ability to bind to tau aggregates in the brains of patients with Alzheimer's disease (AD). However, they exhibit distinct characteristics in terms of binding affinity, selectivity for different tau isoforms, and off-target binding profiles. While this compound shows a high affinity for paired helical filament (PHF)-tau characteristic of AD, it has limited ability to detect the diverse tau strains found in other tauopathies. In contrast, PBB3 demonstrates a broader binding profile, reacting with tau deposits in both AD and some non-AD tauopathies, though this can be accompanied by different off-target signals. The choice between these tracers, or their more advanced derivatives, ultimately depends on the specific research question and the tauopathy being investigated. It is important to note that both this compound and PBB3 are considered first-generation tau PET tracers, and while foundational, they have largely been superseded by second-generation agents with improved properties.[1][2][3][4][5]
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and PBB3, providing a direct comparison of their performance characteristics.
Table 1: In Vitro Binding Affinity (Kd) for Tau and Amyloid-β Fibrils
| Tracer | Target | Kd (nM) | Source |
| [¹⁸F]this compound | Synthetic Tau Fibrils (K18ΔK280) | 1.99 | |
| [¹⁸F]this compound | Synthetic Aβ₁₋₄₂ Fibrils | 30.3 | |
| [¹¹C]PBB3 | Alzheimer's Disease Brain Homogenate (High-affinity site) | 5.2 (Ki) | |
| [¹¹C]PBB3 | Alzheimer's Disease Brain Homogenate (Low-affinity site) | Not specified |
Note: Kd (dissociation constant) represents the concentration of the radioligand at which 50% of the receptors are occupied. A lower Kd indicates higher binding affinity. Ki (inhibition constant) is used here from a competitive binding assay.
Table 2: Selectivity and Off-Target Binding Profile
| Tracer | Selectivity for Tau Isoforms | Known Off-Target Binding | Source |
| This compound | Primarily binds to paired helical filament (PHF)-tau in AD. Does not bind to tau lesions in non-AD tauopathies like PSP, CBD, and PiD. | Negligible binding to α-synuclein. Some reports of faint labeling of dense-cored Aβ plaques. | |
| PBB3 | Binds to a wide range of tau pathologies, including those in AD, PSP, and CBD. | Basal ganglia, vascular structures (choroid plexus, dural venous sinuses). Can also bind to α-synuclein pathology at high concentrations. |
In-Depth Analysis
This compound: A Specialist for Alzheimer's Disease Tau
Developed as one of the first PET tracers for tau pathology, this compound demonstrated a significant breakthrough in the field. In vitro studies revealed its high affinity and selectivity for PHF-tau, the predominant form of tau aggregates in AD. Autoradiography on human AD brain sections confirmed that the binding of [¹⁸F]this compound co-localizes with immunoreactive tau pathology, particularly neurofibrillary tangles (NFTs) and neuropil threads, while showing minimal binding to amyloid-β plaques.
However, a key limitation of this compound is its inability to bind to the different tau fibril strains present in non-AD tauopathies, such as Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), and Pick's Disease (PiD). This specificity, while advantageous for the focused study of AD, restricts its utility in the differential diagnosis of other tau-related neurodegenerative disorders.
PBB3: A Generalist with Broader Tau Binding
In contrast to the specificity of this compound, PBB3 was developed to detect a wider spectrum of tau pathologies. In vitro and in vivo studies have shown that [¹¹C]PBB3 binds to tau aggregates in AD as well as in non-AD tauopathies like PSP and CBD. This broader binding profile makes PBB3 a potentially more versatile tool for investigating a range of tauopathies.
However, the wider applicability of PBB3 is accompanied by a more complex off-target binding profile. [¹¹C]PBB3 shows retention in the basal ganglia and vascular structures, which can complicate the interpretation of PET images. Furthermore, at higher concentrations, PBB3 has been shown to bind to α-synuclein aggregates, a hallmark of Parkinson's disease and other synucleinopathies. A head-to-head in vivo comparison in AD patients suggested that [¹¹C]THK5351 (a derivative of this compound) and [¹¹C]PBB3 have different molecular targets, with the binding pattern of [¹¹C]THK5351 better reflecting the expected distribution of tau pathology in AD.
Experimental Methodologies
A summary of the key experimental protocols used to characterize and compare this compound and PBB3 is provided below.
In Vitro Binding Assays
-
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of the radiotracers to synthetic protein fibrils.
-
Protocol:
-
Synthetic amyloid-β (1-42) and tau (e.g., K18ΔK280) fibrils are prepared.
-
Increasing concentrations of the radiolabeled tracer (e.g., [¹⁸F]this compound) are incubated with a fixed amount of the protein fibrils.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of radioactivity in the bound fraction is measured.
-
Non-specific binding is determined by adding an excess of the corresponding unlabeled compound.
-
Binding parameters (Kd and Bmax) are calculated by Scatchard analysis of the saturation binding data.
-
Autoradiography
-
Objective: To visualize the regional distribution of tracer binding in postmortem human brain tissue and correlate it with known pathology.
-
Protocol:
-
Cryostat sections (typically 10-20 µm thick) of postmortem human brain tissue from patients with tauopathies and healthy controls are prepared.
-
The sections are incubated with a solution containing the radiolabeled tracer (e.g., [¹¹C]PBB3 or [¹⁸F]this compound) at a low nanomolar concentration.
-
After incubation, the sections are washed to remove unbound tracer.
-
The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Adjacent sections are often used for immunohistochemical staining with anti-tau and anti-amyloid-β antibodies to confirm the co-localization of the tracer binding with the specific pathology.
-
In Vivo PET Imaging
-
Objective: To non-invasively detect and quantify tau pathology in the living human brain.
-
Protocol:
-
The radiotracer (e.g., [¹¹C]PBB3 or an ¹⁸F-labeled THK derivative) is synthesized and its radiochemical purity and specific activity are determined.
-
The tracer is administered to the study participant via intravenous injection.
-
Dynamic or static PET scans are acquired over a specific time period (e.g., 90 minutes for dynamic scans).
-
For quantitative analysis, arterial blood sampling may be performed to measure the concentration of the tracer in the plasma over time, which serves as an input function for kinetic modeling.
-
Alternatively, a reference region approach, using a brain region with minimal specific binding (e.g., cerebellar gray matter), can be used to generate standardized uptake value ratios (SUVRs), providing a semi-quantitative measure of tracer retention.
-
The resulting PET images are co-registered with the participant's magnetic resonance imaging (MRI) scan for anatomical localization of the tracer signal.
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the evaluation of tau PET tracers from preclinical to clinical stages.
Caption: Binding selectivity of this compound and PBB3 for different tau pathologies and off-target proteins.
Conclusion
Both this compound and PBB3 have been pivotal in establishing the field of in vivo tau imaging. This compound's high specificity for PHF-tau in AD makes it a valuable tool for studying this specific pathology. Conversely, PBB3's ability to bind to a broader range of tau isoforms offers opportunities for investigating non-AD tauopathies, albeit with the caveat of potential off-target binding.
The development of these first-generation tracers has paved the way for second-generation compounds with improved pharmacokinetic properties and lower off-target binding. Researchers and clinicians should carefully consider the specific aims of their study when selecting a tau PET tracer, weighing the advantages of specificity against the benefits of a broader binding profile. The data and methodologies presented in this guide offer a foundational understanding to aid in this critical decision-making process.
References
- 1. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau positron emission tomography in tauopathies: A narrative review [pfmjournal.org]
- 5. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework [iris.unitn.it]
Head-to-Head Comparison: 18F-THK523 and 18F-T807 (Flortaucipir) for Tau PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent first-generation radiotracers for Positron Emission Tomography (PET) imaging of tau pathology: 18F-THK523 and 18F-T807 (Flortaucipir). Understanding the distinct characteristics of these tracers is crucial for the design and interpretation of research studies and clinical trials targeting tauopathies, including Alzheimer's disease.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative performance metrics of 18F-THK523 and 18F-T807 based on available experimental data. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Binding Affinity (Kd)
| Radiotracer | Target | Kd (nM) | Source |
| 18F-THK523 | Recombinant Tau Fibrils (K18ΔK280) | 1.99 | [1] |
| Synthetic Aβ42 Fibrils | 30.3 | [1] | |
| 18F-T807 (Flortaucipir) | Paired Helical Filament (PHF)-Tau (Human AD Brain) | 14.6 |
Table 2: Off-Target Binding Profile
| Radiotracer | Off-Target Site(s) | Observations |
| 18F-THK523 | White Matter | High retention observed in vivo, which can complicate image analysis.[2] |
| Aβ Plaques | Does not highlight Aβ plaques in autoradiography.[2][3] | |
| Non-AD Tauopathies | Does not bind to tau lesions in non-AD tauopathies like PSP and CBD. | |
| 18F-T807 (Flortaucipir) | Monoamine Oxidase A (MAO-A) & B (MAO-B) | In vitro binding to MAO-A and MAO-B has been reported. |
| Aβ Plaques | Does not highlight Aβ plaques. | |
| Choroid Plexus, Brainstem, Basal Ganglia | Off-target binding has been reported in these regions. |
Table 3: Pharmacokinetics
| Radiotracer | Brain Uptake | Washout | Key Characteristics |
| 18F-THK523 | Good initial brain uptake. | Slower washout from white matter. | High white matter retention is a significant limitation. |
| 18F-T807 (Flortaucipir) | Rapid brain uptake. | Faster washout from non-target regions compared to 18F-THK series. | Favorable in vivo kinetics for PET imaging. |
Table 4: Diagnostic Accuracy for Alzheimer's Disease
| Radiotracer | Sensitivity | Specificity | Notes |
| 18F-THK523 | Data from direct head-to-head comparative studies on diagnostic accuracy are limited. | Data from direct head-to-head comparative studies on diagnostic accuracy are limited. | High white matter binding may impact diagnostic accuracy. |
| 18F-T807 (Flortaucipir) | High | Moderate to High | Approved for clinical use in the evaluation of Alzheimer's disease. Off-target binding can affect specificity in certain brain regions. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are representative of those used in the cited literature.
In Vitro Saturation Binding Assay
This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of a radiotracer for its target.
Objective: To quantify the binding characteristics of 18F-THK523 and 18F-T807 to tau aggregates.
Materials:
-
Radiolabeled tracer (18F-THK523 or 18F-T807)
-
Unlabeled tracer for determining non-specific binding
-
Synthetic tau fibrils (e.g., recombinant K18ΔK280 for 18F-THK523) or human brain homogenates from Alzheimer's disease patients (for 18F-T807)
-
Binding buffer (e.g., Phosphate-Buffered Saline with a small percentage of a non-ionic detergent like Tween-20)
-
Filtration apparatus with glass fiber filters
Procedure:
-
Preparation of Tau Aggregates: Synthetic tau fibrils are prepared according to established protocols. Human brain tissue is homogenized in an appropriate buffer.
-
Incubation: A constant amount of tau aggregates is incubated with increasing concentrations of the radiolabeled tracer in the binding buffer. A parallel set of incubations is performed in the presence of a high concentration of the corresponding unlabeled tracer to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: The bound and free radiotracer are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold binding buffer to remove unbound tracer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radiotracer concentration. The Kd and Bmax values are then determined by non-linear regression analysis of the specific binding data (e.g., using a one-site binding model).
In Vitro Autoradiography
This technique is used to visualize the regional distribution of radiotracer binding in tissue sections.
Objective: To determine the anatomical localization of 18F-THK523 and 18F-T807 binding in postmortem human brain tissue.
Materials:
-
Frozen or paraffin-embedded human brain sections (typically from Alzheimer's disease patients and healthy controls)
-
Radiolabeled tracer (18F-THK523 or 18F-T807)
-
Incubation buffer
-
Washing buffers
-
Phosphor imaging plates or autoradiography film
-
Microscope for subsequent histological staining
Procedure:
-
Tissue Preparation: Brain tissue sections (typically 10-20 µm thick) are mounted on microscope slides.
-
Pre-incubation: The sections are pre-incubated in buffer to rehydrate the tissue and remove endogenous substances that might interfere with binding.
-
Incubation: The slides are incubated with a solution containing the radiolabeled tracer at a specific concentration and for a defined period (e.g., 60-90 minutes at room temperature). Adjacent sections are incubated with the radiotracer plus an excess of unlabeled tracer to determine non-specific binding.
-
Washing: The slides are washed in a series of ice-cold buffers to remove unbound radiotracer.
-
Drying: The slides are dried rapidly, for example, under a stream of cool air.
-
Exposure: The dried slides are apposed to a phosphor imaging plate or autoradiography film for a period ranging from hours to days, depending on the radioactivity.
-
Imaging and Analysis: The imaging plate is scanned using a phosphor imager to generate a digital autoradiogram. The intensity of the signal in different brain regions is quantified and compared between total and non-specific binding conditions to determine specific binding. The autoradiograms can be compared with adjacent sections stained for tau pathology (e.g., with AT8 antibody) and amyloid plaques.
Human PET Imaging Protocol (General)
This protocol outlines the general steps for performing a tau PET scan in a clinical research setting.
Objective: To acquire in vivo images of tau pathology in the human brain using 18F-THK523 or 18F-T807.
Patient Preparation:
-
Patients are typically required to fast for at least 4-6 hours prior to the scan.
-
A comfortable and quiet environment is maintained during the uptake phase to minimize brain activation.
-
An intravenous catheter is placed for radiotracer injection.
Radiotracer Administration and Uptake:
-
A bolus of the radiotracer (e.g., approximately 185-370 MBq or 5-10 mCi for 18F-T807) is administered intravenously.
-
The patient rests quietly for a specific uptake period before the scan (e.g., 80-100 minutes for 18F-T807).
PET Scan Acquisition:
-
The patient is positioned in the PET scanner with their head stabilized.
-
A CT or MR scan is often acquired for attenuation correction and anatomical co-registration.
-
PET data are acquired for a specific duration (e.g., 20 minutes for 18F-T807, typically starting 80 minutes post-injection). The acquisition can be static or dynamic.
Image Reconstruction and Analysis:
-
The raw PET data are reconstructed into a 3D image using standard algorithms, with corrections for attenuation, scatter, and radioactive decay.
-
The resulting images are often co-registered to the patient's MRI scan for better anatomical localization.
-
Quantitative analysis is typically performed by calculating the Standardized Uptake Value Ratio (SUVR). This involves defining a target region of interest (e.g., temporal cortex) and a reference region with minimal specific binding (e.g., cerebellum gray matter) and calculating the ratio of their mean uptake values.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols section.
Figure 1: Experimental workflow for an in vitro saturation binding assay.
References
THK-523: A Comparative Analysis of its Cross-Reactivity with Amyloid-Beta Plaques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of the tau positron emission tomography (PET) tracer, THK-523, with a specific focus on its cross-reactivity with amyloid-beta (Aβ) plaques. The data presented herein is compiled from peer-reviewed studies to offer an objective analysis for researchers in the field of neurodegenerative diseases.
Executive Summary
This compound was developed as a PET ligand for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease (AD) and other tauopathies. Preclinical and in vitro studies have demonstrated its high affinity and selectivity for tau aggregates.[1][2][3] Crucially, these studies indicate minimal to negligible binding of this compound to Aβ plaques, a key feature for a specific tau imaging agent. This guide will delve into the experimental data that substantiates these claims.
Quantitative Binding Characteristics
In vitro binding assays using synthetic tau and Aβ fibrils have been instrumental in quantifying the binding affinity and density of binding sites for this compound. The following table summarizes key findings from a pivotal study by Fodero-Tavoletti et al. (2011).
| Ligand | Fibril Type | Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (pmol/nmol fibrils) |
| ¹⁸F-THK-523 | K18Δ280K-tau (Site 1) | 1.7 | 0.2 |
| K18Δ280K-tau (Site 2) | 28.1 | 0.8 | |
| β-amyloid₁₋₄₂ | 17.5 | 0.2 |
Table 1: In vitro binding parameters of ¹⁸F-THK-523 to synthetic tau and Aβ fibrils. Data extracted from Fodero-Tavoletti et al., Brain, 2011.[4][5]
As the data indicates, ¹⁸F-THK-523 exhibits a 10-fold higher affinity for the high-affinity binding site on tau fibrils compared to Aβ fibrils. Furthermore, the total number of binding sites on tau fibrils is approximately 5-fold higher than on Aβ fibrils. Another study reported that ¹⁸F-THK-523 bound to tau fibrils with a Kd of 1.99 nM and to Aβ fibrils with a Kd of 30.3 nM. In contrast, established amyloid PET tracers such as PiB and BF-227 demonstrate a much higher affinity for Aβ fibrils.
In Vitro and Ex Vivo Evidence
Autoradiography and histofluorescence studies on post-mortem human brain tissue from AD patients provide compelling visual evidence of this compound's selectivity for tau pathology.
Key Findings:
-
Co-localization with Tau: this compound binding, observed through both autoradiography and fluorescence microscopy, consistently co-localizes with immunoreactive tau pathology, such as neurofibrillary tangles (NFTs) and neuropil threads.
-
Lack of Binding to Aβ Plaques: In adjacent brain sections, this compound staining does not overlap with immunostained Aβ plaques, including dense-cored plaques. This is in stark contrast to amyloid imaging agents like PiB and BF-227, which accumulate in regions with high Aβ plaque density.
-
Selectivity for AD-type Tau: It is important to note that this compound demonstrates selectivity for the paired helical filament (PHF)-tau characteristic of Alzheimer's disease. Studies have shown that it does not bind to tau lesions in non-AD tauopathies such as Progressive Supranuclear Palsy (PSP) or Corticobasal Degeneration (CBD), nor to α-synuclein-containing Lewy bodies.
In Vivo Studies in Transgenic Models
Micro-PET imaging studies in transgenic mouse models further corroborate the in vitro findings. A study demonstrated significantly higher retention of ¹⁸F-THK-523 in the brains of tau transgenic mice compared to their wild-type littermates. Conversely, in APP/PS1 transgenic mice, which develop cerebral Aβ pathology without tau deposits, the retention of ¹⁸F-THK-523 was significantly lower and comparable to wild-type mice.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
In Vitro ¹⁸F-THK-523 Binding Assays
-
Fibril Preparation: Synthetic β-amyloid₁₋₄₂ and recombinant tau (K18Δ280K) fibrils are generated according to established protocols.
-
Incubation: Equimolar concentrations (e.g., 200 nM) of either tau or Aβ fibrils are incubated with increasing concentrations of ¹⁸F-THK-523 (e.g., 1–500 nM).
-
Non-specific Binding: To determine non-specific binding, parallel incubations are performed in the presence of a high concentration of unlabelled this compound (e.g., 1-2 µM).
-
Separation and Measurement: The reaction mixture is incubated for 1 hour at room temperature. Bound and free radioligand are then separated by filtration, and the radioactivity of the filter is measured using a gamma counter.
-
Data Analysis: Binding parameters (Kd and Bmax) are calculated by non-linear regression analysis of the saturation binding data.
Immunohistochemistry and Fluorescence Analysis
-
Tissue Preparation: Serial 5 µm thick sections from human post-mortem brain tissue (e.g., hippocampus) are prepared.
-
Immunohistochemistry:
-
One section is immunostained with an anti-tau antibody (e.g., AT8) to identify tau pathology.
-
An adjacent section is immunostained with an anti-Aβ antibody (e.g., 6F/3D or 1E8) to identify Aβ plaques.
-
Antibody binding is visualized using a detection kit such as the LSAB™ kit with H₂O₂-DAB.
-
-
This compound Staining: A middle serial section is stained with unlabelled this compound (e.g., 100 µM) to assess its binding.
-
Microscopy: The sections are visualized under a microscope to assess the co-localization of this compound staining with the immunodetected tau and Aβ pathologies.
Autoradiography
-
Tissue Incubation: Human brain sections are incubated with ¹⁸F-THK-523.
-
Washing: Sections are washed to remove non-specifically bound radiotracer.
-
Imaging: The sections are apposed to a phosphor imaging plate, and the resulting autoradiographic images are acquired.
-
Comparison: The autoradiograms are compared with adjacent sections stained for tau and Aβ to determine the localization of ¹⁸F-THK-523 binding.
Experimental Workflow Visualization
The following diagram illustrates the typical experimental workflow used to assess the cross-reactivity of this compound.
References
THK-523: A Comparative Guide to its Binding Validation for Paired Helical Filaments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of THK-523's binding properties to paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease. The following sections detail the experimental data validating this compound as a tau imaging agent, compare its performance against other relevant radiotracers, and outline the methodologies used in these critical validation studies.
Executive Summary
This compound is a quinoline derivative developed as a positron emission tomography (PET) tracer for the in vivo imaging of tau pathology. Experimental evidence demonstrates its preferential binding to tau aggregates over amyloid-beta (Aβ) plaques, a crucial characteristic for a selective tau imaging agent. In vitro studies using synthetic tau fibrils and postmortem human brain tissue from Alzheimer's disease patients have consistently shown that [¹⁸F]this compound binds with high affinity to tau-rich regions.[1][2][3] While this compound was a pioneering first-generation tau PET tracer, subsequent research has led to the development of second-generation agents with improved pharmacokinetic properties and lower off-target binding. This guide focuses on the foundational binding validation of this compound.
Comparative Binding Affinity
The selectivity of a tau PET tracer is paramount for the accurate detection and quantification of tau pathology in the brain. The following tables summarize the binding affinities of this compound and other key amyloid and tau PET tracers to synthetic tau and Aβ fibrils.
Table 1: Binding Affinities (Kd) of PET Tracers to Synthetic Tau and Aβ Fibrils
| Tracer | Target Fibril | Dissociation Constant (Kd) in nM | Reference |
| [¹⁸F]this compound | Tau (K18ΔK280) | 3.80 | [1] |
| Aβ (1-42) | 20.70 | [4] | |
| [¹¹C]PiB | Tau (K18ΔK280) | >1000 | |
| Aβ (1-42) | 2.60 | ||
| [¹¹C]BF-227 | Tau (K18ΔK280) | >1000 | |
| Aβ (1-42) | 4.30 | ||
| [¹⁸F]FDDNP | Tau (K18ΔK280) | 30.10 | |
| Aβ (1-42) | 3.70 |
Table 2: Maximum Binding Site Density (Bmax) of PET Tracers on Synthetic Tau and Aβ Fibrils
| Tracer | Target Fibril | Bmax (pmol/nmol fibrils) | Reference |
| [¹⁸F]this compound | Tau (K18ΔK280) | 0.58 | |
| Aβ (1-42) | 0.21 | ||
| [¹¹C]PiB | Tau (K18ΔK280) | Not Applicable | |
| Aβ (1-42) | 0.89 | ||
| [¹¹C]BF-227 | Tau (K18ΔK280) | Not Applicable | |
| Aβ (1-42) | 1.10 | ||
| [¹⁸F]FDDNP | Tau (K18ΔK280) | 0.43 | |
| Aβ (1-42) | 0.64 |
Selectivity for PHF-Tau in Alzheimer's Disease
A key validation step for any tau tracer is to ensure it selectively binds to the tau pathology present in Alzheimer's disease (PHF-tau) and does not cross-react with tau aggregates found in other tauopathies, such as Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), or Pick's Disease (PiD).
Studies have demonstrated that this compound selectively binds to PHF-tau in Alzheimer's disease brain tissue. Histofluorescence analysis on human brain sections shows co-localization of this compound with immunoreactive tau pathology in Alzheimer's cases. Conversely, this compound shows negligible binding to tau aggregates in PSP, CBD, and PiD, nor to α-synuclein aggregates in Parkinson's disease. This suggests that the conformation of tau aggregates is a critical determinant for this compound binding.
Experimental Protocols
The validation of this compound binding to PHFs relies on several key experimental methodologies. The workflows for in vitro binding assays and autoradiography are detailed below.
In Vitro Saturation Binding Assay
This assay is fundamental for determining the binding affinity (Kd) and the density of binding sites (Bmax) of a radioligand to its target.
Detailed Protocol:
-
Preparation of Fibrils: Synthetic amyloid-β (1-42) or recombinant tau (K18ΔK280) fibrils are prepared to a final concentration of 200 nM.
-
Incubation: The fibrils are incubated with increasing concentrations of [¹⁸F]this compound (typically ranging from 1 to 500 nM).
-
Determination of Non-specific Binding: A parallel set of reactions is prepared, including a high concentration (e.g., 1-2 µM) of unlabeled this compound to saturate the specific binding sites. This allows for the measurement of non-specific binding.
-
Separation: After incubation for 1 hour at room temperature, the bound radioligand is separated from the free radioligand, typically by vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and maximum number of binding sites (Bmax) are then determined by non-linear regression analysis of the saturation binding data.
In Vitro Autoradiography on Human Brain Tissue
Autoradiography allows for the visualization of radioligand binding to specific structures within tissue sections, providing crucial information about the spatial distribution of the target.
Detailed Protocol:
-
Tissue Sectioning: Postmortem brain tissue from diagnosed Alzheimer's disease patients and healthy controls is sectioned (e.g., 5-μm serial sections from the hippocampus).
-
Incubation: The tissue sections are incubated with a solution containing [¹⁸F]this compound.
-
Washing: Following incubation, the sections are washed in buffers to remove any unbound or loosely bound radioligand.
-
Imaging: The sections are then apposed to a phosphor imaging plate or autoradiographic film to detect the radioactive signal.
-
Analysis: The resulting autoradiograms are digitized and analyzed to quantify the density of binding in different brain regions.
-
Histological Correlation: Adjacent sections are often stained using immunohistochemistry with antibodies against tau (e.g., AT8) and Aβ to correlate the radioligand binding pattern with the known distribution of these pathologies.
Off-Target Binding Considerations
While this compound shows good selectivity for tau over Aβ, like many first-generation tau tracers, it has been noted to exhibit some off-target binding. For instance, some THK series compounds have shown binding to monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This can lead to non-specific signals in regions rich in these enzymes, such as the basal ganglia. Newer generations of tau tracers have been developed to mitigate this off-target binding.
Conclusion
The validation of this compound as a tau PET tracer has been supported by a range of in vitro experiments. These studies collectively demonstrate that this compound binds with significantly higher affinity to tau fibrils compared to Aβ fibrils. Furthermore, autoradiography on human brain tissue confirms that the binding of [¹⁸F]this compound co-localizes with tau pathology in Alzheimer's disease. While this compound has limitations, including some off-target binding, its development and validation were a critical step forward in the field of in vivo tau imaging, paving the way for the more advanced tracers in use today.
References
- 1. Comparison of the binding characteristics of [18F]this compound and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
THK-523 Binding in Non-AD Tauopathies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of THK-523 binding in Pick's disease (PiD), a non-Alzheimer's disease (AD) tauopathy, in contrast to its binding characteristics in AD. This document synthesizes experimental data to highlight the differential binding properties of this first-generation tau PET tracer.
Executive Summary
Experimental evidence demonstrates that the tau PET tracer this compound selectively binds to the paired helical filament (PHF)-tau characteristic of Alzheimer's disease.[1][2] However, it notably fails to bind to the 3-repeat (3R) tau isoforms that constitute the tau pathology in Pick's disease.[2][3] This guide outlines the supporting data and experimental methodologies that underpin this critical distinction, offering valuable insights for the development and selection of tau imaging agents in clinical and research settings.
Comparative Binding Characteristics of this compound
The following table summarizes the binding properties of this compound in Alzheimer's disease versus Pick's disease based on in-vitro studies.
| Parameter | Alzheimer's Disease (AD) | Pick's Disease (PiD) | Other Non-AD Tauopathies (PSP, CBD) |
| Binding Target | Paired Helical Filament (PHF)-tau (3R/4R tau isoforms)[1] | Pick Bodies (3R tau isoform) | 4R tau isoforms |
| Binding Affinity (Kd) | High affinity with two binding sites identified on recombinant tau fibrils (KD1 = 1.67 nM, KD2 = 21.7 nM). Apparent Kd of 3.5 nM in AD brain homogenates. | Negligible binding observed. | Negligible binding observed. |
| Binding Density (Bmax) | Bmax1 = 2.20 pmol/nmol tau, Bmax2 = 4.46 pmol/nmol tau on recombinant tau fibrils. | Not applicable due to lack of specific binding. | Not applicable due to lack of specific binding. |
| In-Vitro Observations | Positive co-localization with immunoreactive tau pathology in autoradiography and histofluorescence studies of human hippocampal sections. | Failure to label tau-containing lesions in the frontal cortex. | Failure to label tau-containing lesions. |
Head-to-Head Tracer Comparison in Tauopathies
While this compound is ineffective for imaging tau pathology in Pick's disease, second-generation tau PET tracers have been developed with improved binding to non-AD tauopathies.
| Tracer | Binding in AD (PHF-tau) | Binding in PiD (3R tau) | Binding in 4R Tauopathies (e.g., PSP, CBD) | Key Characteristics |
| [18F]this compound (First-Gen) | Yes | No | No | High off-target binding to monoamine oxidase B (MAO-B). |
| [18F]PI-2620 (Second-Gen) | Yes | Yes | Yes | High affinity for both 3R and 4R tau isoforms. |
| [18F]RO948 (Second-Gen) | Yes | Limited/No | Yes (higher specificity for AD-tau) | Lower off-target binding compared to first-generation tracers. |
| [18F]MK-6240 (Second-Gen) | Yes | No | No | High specificity for PHF-tau in AD. |
Experimental Methodologies
The following protocols are based on the methodologies described in the key studies assessing this compound binding in human post-mortem brain tissue.
Human Brain Tissue Preparation
-
Source: Post-mortem brain tissue from clinically and neuropathologically confirmed cases of Alzheimer's disease, Pick's disease, and healthy controls.
-
Fixation: Tissues are typically fixed in 10% formalin.
-
Processing: Tissues are processed and embedded in paraffin.
-
Sectioning: Serial sections of 5-μm thickness are cut from the paraffin blocks. For PiD, sections are typically taken from the frontal cortex, while for AD, hippocampal sections are used.
Immunohistochemistry for Tau Pathology
This procedure is performed on a serial section to identify the location of tau pathology, which is then compared to the this compound fluorescence staining on an adjacent section.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide. Non-specific binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against tau (e.g., polyclonal tau antibody).
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown stain in the presence of tau pathology.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
This compound Fluorescence Staining
This is performed on an adjacent serial section to the one used for immunohistochemistry.
-
Deparaffinization and Rehydration: Same as for immunohistochemistry.
-
Autofluorescence Quenching: Tissue autofluorescence is minimized by treating the sections with 0.25% potassium permanganate (KMnO4) for 20 minutes, followed by a wash and incubation with a solution of 1% potassium metabisulfite and 1% oxalic acid for 5 minutes.
-
Blocking: Sections are blocked with 2% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 10 minutes.
-
This compound Incubation: Sections are stained with 100 μM of unlabeled this compound for 30 minutes.
-
Washing and Mounting: Sections are washed in PBS and mounted with a non-fluorescent mounting medium.
-
Imaging: Epifluorescent images are captured using a fluorescence microscope.
In-Vitro Binding Assays (for quantitative data in AD)
-
Preparation of Fibrils: Synthetic tau fibrils (e.g., K18Δ280K) are prepared.
-
Incubation: The fibrils are incubated with increasing concentrations of [18F]this compound.
-
Determination of Non-Specific Binding: A parallel set of reactions is performed in the presence of a high concentration of unlabeled this compound to determine non-specific binding.
-
Separation: Bound and free radioligand are separated by filtration.
-
Data Analysis: The binding data is analyzed using Scatchard plots to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualized Experimental Workflow
The following diagram illustrates the workflow for comparing this compound binding with immunohistochemically identified tau pathology in post-mortem brain tissue.
Caption: Experimental workflow for assessing this compound binding.
Conclusion
The available data conclusively show that this compound is not a suitable imaging agent for tau pathology in Pick's disease due to its inability to bind to the 3R tau isoforms that characterize this non-AD tauopathy. Its selectivity is limited to the PHF-tau found in Alzheimer's disease. This highlights the critical importance of considering the underlying tau isoform composition when selecting or developing PET tracers for differential diagnosis of neurodegenerative disorders. For studies involving non-AD tauopathies like PiD, second-generation tracers with broader isoform affinity, such as [18F]PI-2620, should be considered.
References
A Comparative Guide to First and Second-Generation Tau PET Tracers
For Researchers, Scientists, and Drug Development Professionals
The in vivo imaging of tau pathology using positron emission tomography (PET) has revolutionized the study of Alzheimer's disease (AD) and other tauopathies. The development of specific radiotracers has enabled the visualization and quantification of tau aggregates in the living brain, providing invaluable tools for diagnosis, disease monitoring, and the evaluation of therapeutic interventions. This guide provides a detailed comparison of first and second-generation tau PET tracers, supported by experimental data, to aid researchers in selecting the appropriate imaging agent for their specific needs.
First-Generation Tau PET Tracers: Pioneers with Limitations
The initial wave of tau PET tracers marked a significant breakthrough in neuroimaging. These agents were the first to allow for the visualization of tau pathology in vivo.
Key First-Generation Tracers Include:
-
[¹⁸F]FDDNP : Initially developed as an amyloid-β tracer, it was found to also bind to tau aggregates.[1]
-
[¹⁸F]Flortaucipir (AV-1451, T807) : The first tracer approved by the FDA for imaging tau pathology.[2] It binds to paired helical filament (PHF)-tau, which is characteristic of AD.[3]
-
THK series ([¹⁸F]THK5317, [¹⁸F]THK5351)
-
[¹¹C]PBB3
Despite their pioneering role, first-generation tracers are hampered by several limitations, most notably off-target binding.[4] This non-specific binding can occur in various brain regions, including the basal ganglia, thalamus, and choroid plexus, complicating the interpretation of PET images.[4] For instance, [¹⁸F]Flortaucipir has shown off-target binding to neuromelanin and melanin-containing cells. Additionally, some first-generation tracers exhibit low affinity for the tau isoforms found in non-AD tauopathies, such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD). The off-target binding of THK5351 has been linked to monoamine oxidase B (MAO-B).
Second-Generation Tau PET Tracers: Enhanced Specificity and Reduced Off-Target Binding
To address the shortcomings of their predecessors, a new wave of tau PET tracers was developed. These second-generation agents were designed to offer higher specificity for tau aggregates and reduced off-target binding.
Prominent Second-Generation Tracers Include:
-
[¹⁸F]MK-6240
-
[¹⁸F]RO-948
-
[¹⁸F]PI-2620
-
[¹⁸F]PM-PBB3 (APN-1607)
-
[¹⁸F]GTP1
-
[¹⁸F]JNJ-311
Preclinical and clinical studies have demonstrated that these newer tracers exhibit a more favorable binding profile. For example, [¹⁸F]MK-6240 is highly selective for PHF-tau with minimal off-target binding. Similarly, tracers like [¹⁸F]PI-2620 and [¹⁸F]RO-948 have shown high affinity for tau deposits with reduced non-specific binding. Some second-generation tracers, such as [¹⁸F]PI-2620, also show promise in binding to tau isoforms present in non-AD tauopathies.
Quantitative Data Presentation
The following tables summarize key quantitative data comparing the performance of first and second-generation tau PET tracers.
Table 1: In Vitro Binding Affinities (Kd) for Tau Aggregates
| Tracer Generation | Tracer | Target Tauopathy | Binding Affinity (Kd) (nM) | Reference |
| First-Generation | [¹⁸F]THK-5351 | AD Hippocampal Homogenates | 2.9 | |
| Second-Generation | [³H]PI-2620 | AD Brain Tissue | 0.2 - 0.7 | |
| CBD Brain Tissue | 0.2 - 0.7 | |||
| PSP Brain Tissue | 0.2 - 0.7 | |||
| [³H]MK-6240 | AD Brain Tissue | 100x higher than PSP/CBD | ||
| [³H]CBD2115 | PSP Brain Tissue | 10x lower than [³H]MK-6240 | ||
| CBD Brain Tissue | 2x lower than [³H]MK-6240 |
Table 2: Signal-to-Background Ratio and Off-Target Binding
| Tracer Generation | Tracer | Key Finding | Reference |
| First-Generation | [¹⁸F]Flortaucipir | Low sensitivity for early Braak stages due to high background signal. Off-target binding to MAO-A. | |
| Second-Generation | [¹⁸F]SNFT-1 | Superior signal-to-background ratio compared to other second-generation tracers in autoradiography. | |
| [¹⁸F]APN-1607 | Higher signal-to-background ratio and less off-target signal in the basal ganglia than first-generation tracers. | ||
| [¹⁸F]PI-2620 | Lack of non-target binding in choroid plexus, basal ganglia, striatum, and meninges. | ||
| [¹⁸F]RO-948 | Better signal-to-background ratio than first-generation tracers. | ||
| [¹⁸F]MK-6240 | Excellent signal-to-noise ratio. |
Experimental Protocols
Autoradiography on Postmortem Human Brain Tissue
This technique is crucial for validating the binding characteristics of new PET tracers.
Objective: To determine the regional and substrate-specific binding patterns of a tau PET tracer and to identify any potential off-target binding.
Methodology:
-
Tissue Preparation: 10 μm-thick frozen brain sections from patients with confirmed tauopathies (e.g., AD, PSP, CBD) and healthy controls are used.
-
Fixation: The sections are fixed in 100% methanol at room temperature for 20 minutes.
-
Incubation: The fixed sections are incubated with the radiolabeled tracer (e.g., [F-18]-MK-6240) at a specific concentration.
-
Washing: To remove non-specifically bound tracer, the sections are washed in a series of buffer solutions. Some protocols include ethanol in the washing steps to reduce non-specific binding, though newer methods may avoid this to better reflect physiological conditions.
-
Imaging: The sections are apposed to a phosphor screen or nuclear emulsion film to visualize the distribution of the tracer.
-
Analysis: The resulting autoradiograms are quantified and compared with immunohistochemical staining for tau pathology (e.g., using AT8 antibody) and other proteins (e.g., amyloid-β, α-synuclein) to assess binding specificity.
In Vitro Tau Aggregation Assay
This assay is used for screening potential drug candidates and for studying the mechanism of tau aggregation.
Objective: To monitor the aggregation of tau protein in vitro and to assess the inhibitory effects of potential therapeutic compounds.
Methodology:
-
Reagent Preparation: Highly pure, monomeric recombinant tau protein is prepared.
-
Assay Setup: The tau protein is incubated in a multi-well plate at 37°C with continuous shaking to induce aggregation.
-
Monitoring Aggregation: The aggregation process is monitored over time (e.g., 50 hours) by measuring the fluorescence of a dye (e.g., Thioflavin T) that binds to amyloid-like fibrils. Measurements are typically taken at regular intervals (e.g., every 15 minutes).
-
Drug Screening: To screen for inhibitors, the assay is performed in the presence of test compounds, and the extent of aggregation is compared to a control without the compound.
-
Data Analysis: The fluorescence intensity data is plotted against time to generate aggregation curves, from which parameters like the lag phase and the maximum aggregation level can be determined.
Mandatory Visualization
Caption: Development from first to second-generation tau PET tracers.
Caption: A typical workflow for the preclinical evaluation of novel tau PET tracers.
References
- 1. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET [mdpi.com]
- 2. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating novel tau PET tracer [F-18]-AV-1451 (T807) on postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of tau PET tracers: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to THK-523 and Other Tau PET Tracers: A Postmortem Correlation Perspective
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo detection and quantification of tau pathology are crucial for the diagnosis, monitoring of disease progression, and development of therapeutic interventions for Alzheimer's disease (AD) and other tauopathies. [18F]THK-523 emerged as one of the first generation of positron emission tomography (PET) tracers developed for this purpose. This guide provides a comprehensive comparison of this compound's performance with other notable tau and amyloid PET tracers, with a specific focus on the correlation between in vivo PET signal and postmortem neuropathological findings.
Performance of this compound and Alternatives: A Data-Driven Comparison
The utility of a PET tracer is largely defined by its binding affinity and selectivity for its target. The following tables summarize the in vitro binding characteristics of this compound in comparison to amyloid tracers and other generations of tau tracers.
Table 1: In Vitro Binding Affinity to Tau and Aβ Fibrils
| Tracer | Target | Kd (nM) | Bmax (pmol/mg) | Reference |
| [18F]this compound | Tau Fibrils (K18ΔK280) | 1.99 | - | [1] |
| Aβ1-42 Fibrils | 30.3 | - | [1] | |
| Tau Fibrils (recombinant) | 1.7 (high affinity site) | - | [2] | |
| Aβ1-42 Fibrils | 20.7 | - | [2] | |
| [11C]PiB | Aβ1-42 Fibrils | <10 | - | [1] |
| [11C]BF-227 | Aβ1-42 Fibrils | <10 | - | |
| [18F]FDDNP | Aβ1-42 Fibrils | <10 | - | |
| [18F]Flortaucipir (AV-1451) | Paired Helical Filaments (AD brain) | 0.57 | - | |
| [18F]MK-6240 | Neurofibrillary Tangles (AD brain) | High Affinity | - |
Table 2: Off-Target Binding Profile
| Tracer | Off-Target | Ki or Kd (nM) | Reference |
| [18F]THK-5351 | MAO-B | 37 (Kd) | |
| [18F]Flortaucipir (AV-1451) | MAO-A | 2.0 (Kd) | |
| MAO-B | >1000 (IC50) | ||
| [18F]MK-6240 | MAO-A / MAO-B | No significant binding |
Postmortem Validation: Correlating Signal with Pathology
The ultimate validation of a tau PET tracer lies in the correlation of its in vivo signal with the density and distribution of tau pathology confirmed by postmortem examination.
[18F]this compound
In vitro autoradiography studies on postmortem human brain tissue have demonstrated that [18F]this compound binding co-localizes with tau pathology, specifically neurofibrillary tangles (NFTs), and not with β-amyloid plaques. Autoradiographic analysis of hippocampal sections from AD patients showed that [18F]this compound accumulation was prominent in regions with a high density of tau deposits. However, a significant limitation of this compound is its high retention in white matter, which complicates the interpretation of the PET signal in cortical gray matter.
Direct quantitative correlation between in vivo [18F]this compound PET signal and postmortem tau pathology in humans is limited. Studies on its successor, [18F]THK-5351, revealed that the in vivo PET signal correlated with both postmortem tau pathology and monoamine oxidase B (MAO-B) levels, indicating significant off-target binding. This off-target binding is a major confounding factor for the first-generation THK tracers.
Second-Generation Tau Tracers: An Improved Correlation
The limitations of first-generation tracers like this compound spurred the development of second-generation tracers with improved selectivity and lower off-target binding.
[18F]Flortaucipir (AV-1451): Postmortem validation studies have shown a strong correlation between in vivo [18F]Flortaucipir PET signal and the burden of tau pathology in AD. Regional standardized uptake value ratios (SUVRs) of [18F]Flortaucipir demonstrated a significant correlation with the density of tau-positive neurites and intrasomal tau tangles. However, [18F]Flortaucipir has shown limited utility in reliably detecting tau pathology in non-AD tauopathies.
[18F]MK-6240: This second-generation tracer exhibits high affinity and selectivity for NFTs in AD with minimal off-target binding to MAO-A and MAO-B. Postmortem autoradiography confirms that [18F]MK-6240 strongly binds to NFTs in AD brain tissue and does not bind to a significant extent to tau aggregates in non-AD tauopathies.
Experimental Protocols
In Vitro Binding Assays
In vitro binding assays are crucial for determining the affinity and selectivity of a tracer for its target. A typical protocol involves:
-
Fibril Preparation: Synthetic amyloid-β (Aβ1-42) and recombinant tau (e.g., K18ΔK280) fibrils are prepared.
-
Saturation Binding Assay: The radiolabeled tracer is incubated with the prepared fibrils at various concentrations.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the fibril-bound tracer from the free tracer.
-
Quantification: The radioactivity of the filter-bound tracer is measured.
-
Data Analysis: Binding parameters such as the dissociation constant (Kd) and maximum binding capacity (Bmax) are calculated using non-linear regression analysis. Nonspecific binding is determined in the presence of a high concentration of the corresponding non-radiolabeled compound.
Postmortem Tissue Analysis: Autoradiography and Immunohistochemistry
Postmortem validation involves correlating the tracer's binding pattern with the known distribution of pathology.
-
Tissue Preparation: Postmortem brain tissue from diagnosed AD patients and controls is obtained. The tissue is typically fixed in formalin and embedded in paraffin or fresh-frozen. Serial sections are cut for different analyses.
-
Autoradiography: Brain sections are incubated with the radiolabeled tracer (e.g., [18F]this compound). After incubation and washing, the sections are exposed to a phosphor imaging plate or film to visualize the distribution of the tracer.
-
Immunohistochemistry (IHC): Adjacent serial sections are stained with specific antibodies to identify tau pathology (e.g., AT8 antibody) and Aβ plaques (e.g., 4G8 or 6F/3D antibody).
-
Histofluorescence: For fluorescent compounds like the parent this compound, sections can be directly observed under a fluorescence microscope to assess co-localization with immunohistochemically identified pathologies.
-
Correlation Analysis: The distribution and intensity of the autoradiographic signal are qualitatively and quantitatively compared with the distribution and density of pathology identified by IHC.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for postmortem validation and the relationship between this compound PET imaging and postmortem analysis.
References
THK-523: A Comparative Analysis of its Binding to Alpha-Synuclein and Other Protein Aggregates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of the imaging agent THK-523, with a specific focus on its interaction with alpha-synuclein aggregates, the pathological hallmark of Lewy body dementia. The information presented is based on published experimental data to objectively inform researchers and professionals in the field of neurodegenerative disease.
Key Findings: this compound Does Not Bind to Alpha-Synuclein Aggregates
Experimental evidence from neuropathological studies demonstrates that this compound does not bind to alpha-synuclein aggregates.[1][2] Immunohistochemical and fluorescence studies on post-mortem brain sections from patients with Parkinson's disease, a synucleinopathy, have shown that this compound fails to label α-synuclein-containing Lewy bodies.[1][2] This lack of binding indicates that this compound is not a suitable imaging agent for detecting alpha-synuclein pathology in Lewy body dementia.
Comparative Binding Profile of this compound
While this compound does not bind to alpha-synuclein, it does exhibit binding to other protein aggregates implicated in neurodegenerative diseases, primarily tau protein and to a lesser extent, amyloid-beta.
Primary Target: Paired Helical Filament (PHF)-Tau
The principal binding target of this compound is the paired helical filament (PHF) form of tau protein, a key pathological feature of Alzheimer's disease.[1] In vitro binding assays and autoradiography studies on human brain tissue with Alzheimer's disease have shown that [¹⁸F]this compound selectively binds to tau-containing neurofibrillary tangles and neuropil threads. However, it is important to note that this compound does not bind to tau lesions in non-Alzheimer's disease tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD).
Secondary Binding: Amyloid-Beta Plaques
Some studies have reported faint labeling of dense-cored amyloid-beta plaques by this compound in the brains of Alzheimer's disease patients. However, other studies have indicated that this compound fails to highlight β-amyloid plaques. In vitro binding assays have shown that [¹⁸F]this compound has a higher affinity for tau fibrils compared to amyloid-beta (Aβ) fibrils.
Quantitative Binding Data
The following table summarizes the in vitro binding affinities of this compound for different protein aggregates.
| Radioligand | Protein Aggregate | Binding Affinity (Kd, nM) | Reference |
| [¹⁸F]this compound | Tau Fibrils (K18ΔK280) | 1.8 | |
| [¹⁸F]this compound | Aβ₁₋₄₂ Fibrils | 14.7 |
Experimental Protocols
The determination of this compound's binding characteristics has been established through several key experimental methodologies.
Immunohistochemistry and Fluorescence Studies
These studies are conducted on post-mortem human brain tissue sections. The protocol involves:
-
Preparation of thin serial brain sections from patients diagnosed with Alzheimer's disease, Parkinson's disease, and other tauopathies.
-
Immunostaining of one set of sections with specific antibodies against alpha-synuclein, tau, or amyloid-beta to identify the location of these protein aggregates.
-
Treatment of adjacent sections with a this compound solution.
-
Microscopic examination to determine if the fluorescence signal from this compound co-localizes with the antibody-labeled protein aggregates. The absence of fluorescence in regions with confirmed Lewy bodies indicates a lack of binding.
In Vitro Radioligand Binding Assays
These assays are used to quantify the binding affinity of radiolabeled this compound to synthetic protein fibrils. The general procedure is as follows:
-
Synthesis of recombinant tau and amyloid-beta fibrils.
-
Incubation of the fibrils with varying concentrations of [¹⁸F]this compound.
-
Separation of the bound and free radioligand.
-
Quantification of the radioactivity to determine the dissociation constant (Kd), which is a measure of binding affinity.
Autoradiography
This technique is used to visualize the distribution of radiolabeled this compound binding in brain tissue. The steps include:
-
Incubation of brain sections with [¹⁸F]this compound.
-
Apposition of the labeled sections to a film or detector sensitive to radioactivity.
-
The resulting image reveals the areas where the radioligand has bound. These images are then compared with adjacent sections stained for specific protein pathologies.
Experimental Workflow for Assessing this compound Binding Selectivity
Caption: Workflow for determining this compound binding selectivity.
Conclusion
The available scientific evidence consistently demonstrates that this compound is not a viable ligand for the in vivo imaging of alpha-synuclein aggregates in Lewy body dementia. Its binding profile is selective for PHF-tau as found in Alzheimer's disease, with negligible to no binding to alpha-synuclein. Researchers and drug development professionals seeking to target alpha-synuclein pathology should consider alternative imaging agents specifically designed and validated for this purpose.
References
In Vitro Selectivity of THK-523: A Comparative Guide to Tau PET Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the tau positron emission tomography (PET) tracer THK-523 with other notable alternatives. The data presented herein, derived from various in vitro competition binding assays, offers objective insights into the binding affinity and selectivity of these compounds for tau protein aggregates, a key pathological hallmark of Alzheimer's disease and other tauopathies.
Comparative Binding Affinity and Selectivity
The selectivity of a PET tracer is paramount for the accurate in vivo quantification of target pathologies. In the context of tau imaging, a desirable tracer exhibits high affinity for tau aggregates while demonstrating minimal binding to other off-target sites, such as amyloid-beta (Aβ) plaques and monoamine oxidase (MAO) enzymes. The following table summarizes the in vitro binding affinities (expressed as Kd, Ki, or IC50 values in nanomolar concentrations) of this compound and its alternatives for tau fibrils, Aβ fibrils, and MAO-A/B. Lower values indicate higher binding affinity.
| Compound | Target | Binding Affinity (nM) | Citation(s) |
| [18F]this compound | Tau Fibrils (recombinant) | Kd = 1.99 | [1] |
| Tau Fibrils (AD brain) | Kd1 = 1.7 | [2] | |
| Aβ1-42 Fibrils | Kd = 30.3 | [1] | |
| Aβ1-42 Fibrils | Kd = 20.7 | [2] | |
| [18F]AV-1451 (T807) | Tau Fibrils (AD brain) | Nanomolar affinity | [3] |
| MAO-A | Nanomolar affinity | ||
| MAO-B | Nanomolar affinity | ||
| MAO-A | pIC50 = 7.7 | ||
| [18F]MK-6240 | Tau Fibrils (AD brain) | Kd = 0.32 (temporal cortex) | |
| Tau Fibrils (AD brain) | Kd = 0.15 (parietal cortex) | ||
| Aβ Plaques | Poor binding | ||
| MAO-A/B | No off-target binding | ||
| [18F]PI-2620 | Tau Fibrils (AD brain homogenate) | pIC50 = 8.5 | |
| Tau Fibrils (PSP brain homogenate) | pIC50 = 7.7 | ||
| Aβ | No off-target binding | ||
| MAO-A/B | No off-target binding |
Experimental Protocols
The data presented in this guide is primarily derived from in vitro radioligand competition binding assays. The following is a generalized protocol that outlines the key steps involved in such experiments. Specific parameters may vary between studies.
Preparation of Brain Homogenates or Recombinant Fibrils
-
Brain Tissue: Frozen human brain tissue (e.g., from Alzheimer's disease patients or healthy controls) is dissected. The cortical gray matter is homogenized in a cold buffer (e.g., 50 mM Tris-HCl) using a tissue homogenizer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Recombinant Fibrils: Synthetic tau or amyloid-beta peptides are incubated under specific conditions (e.g., temperature, pH, agitation) to induce fibrillization. The formation of fibrils is confirmed by techniques such as transmission electron microscopy.
Competition Binding Assay
-
A fixed concentration of the radiolabeled tracer (e.g., [3H]this compound) is incubated with the brain homogenate or recombinant fibrils in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound, AV-1451).
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
Non-specific binding is determined by adding a high concentration of an unlabeled ligand to a set of samples.
Separation of Bound and Free Radioligand
-
The reaction mixture is rapidly filtered through a glass fiber filter using a cell harvester. This traps the membrane- or fibril-bound radioligand on the filter while the unbound radioligand passes through.
-
The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
Measurement of Radioactivity
-
The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity is quantified using a liquid scintillation counter.
Data Analysis
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Binding Principles
To further elucidate the experimental process and the underlying principles of competitive binding, the following diagrams are provided.
Caption: Experimental workflow for an in vitro competition binding assay.
Caption: Principle of competitive binding and selectivity for a tau PET tracer.
References
Safety Operating Guide
Navigating the Safe Disposal of THK-523: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the tau imaging ligand THK-523 is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals, ensuring that disposal plans are in place before experimentation begins.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of similar chemical compounds and PET ligands should be strictly followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for local guidelines and to obtain the specific SDS from the manufacturer before handling and disposing of this compound.
Core Principles of Chemical Waste Disposal
The fundamental principle of laboratory waste management is to have a comprehensive disposal plan in place prior to starting any experimental work. For compounds like this compound, which are used in sensitive research applications, this includes understanding the potential hazards and ensuring all waste is handled in a compliant and safe manner.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for hazardous chemical and PET waste.
1. Decontamination:
-
If any materials, such as labware or surfaces, come into contact with this compound, they must be decontaminated.
-
Use an appropriate solvent that can effectively remove this compound residue without degrading the material being cleaned.
-
For potential biological contamination, autoclaving (15-20 minutes at 15-20 psi) or soaking in a 10% bleach solution for 30 minutes are common and effective methods.
2. Waste Segregation:
-
Proper segregation of waste is crucial to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste: Collect any solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated, sealable, and compatible container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and compatible liquid waste container. This container must also be clearly labeled as "Hazardous Waste," listing all chemical constituents, including solvents, and their approximate concentrations.
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a puncture-resistant sharps container. This container should be labeled "Hazardous Waste," "Sharps," and "Contaminated with this compound."
-
Non-Contaminated Waste: Uncontaminated PET plastic waste, if applicable, should be segregated from hazardous waste streams for recycling, in accordance with your institution's guidelines.
3. Container Management:
-
All waste containers must be in good condition, compatible with the chemicals they hold, and have tightly fitting lids.
-
Containers should be stored in a designated satellite accumulation area that is at or near the point of waste generation.
-
Do not overfill liquid waste containers; leave at least 10-20% of the container volume as headspace to allow for expansion.
4. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate concentrations and volumes
-
The date the waste was first added to the container
-
5. Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound or any solutions containing it down the drain or in the regular trash.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE when handling this compound and its associated waste.
| PPE Category | Recommendation |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) suitable for the solvents being used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body | A laboratory coat should be worn to protect from splashes. |
| Respiratory | If there is a risk of aerosol generation and work is not performed in a fume hood, respiratory protection may be necessary. |
Experimental Protocols
Detailed experimental protocols involving this compound should always be designed with waste disposal in mind. For instance, protocols for in vitro binding assays or in vivo imaging studies should include specific steps for the collection and segregation of all waste generated, from contaminated microplates to animal bedding.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for this compound waste disposal in a laboratory.
Safeguarding Your Research: A Comprehensive Guide to Handling THK-523
For researchers and scientists at the forefront of drug development, particularly in the realm of neurodegenerative diseases, the safe and effective handling of specialized compounds is paramount. This guide provides essential safety and logistical information for the tau imaging ligand THK-523, with a focus on its radiolabeled form, [18F]-THK523. Our aim is to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its radiolabeled form, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE and immediate safety measures to be taken.
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of chemical and radiation exposure to the eyes. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. Double gloving is recommended when handling the radiolabeled form. | Prevents skin contact with the chemical and radioactive contamination.[1][2] |
| Body Protection | A lab coat must be worn. When working with significant quantities of [18F]-THK523, a lead apron may be necessary for shielding. | Protects against splashes and minimizes radiation dose to the torso.[1][2] |
| Respiratory Protection | Not generally required for non-volatile solutions. If aerosolization is possible, work in a fume hood. | Minimizes the risk of inhaling airborne particles. |
| Dosimetry | Personal dosimeters (e.g., film badges or TLDs) should be worn by personnel working with [18F]-THK523. | Monitors and records individual radiation exposure levels. |
| Work Area | Work should be conducted in a designated and properly shielded area, such as a fume hood or a glove box, especially for stock solutions of radioactive materials.[1] | Contains potential spills and limits the spread of contamination. |
Operational Plan for Handling [18F]-THK523
A step-by-step procedural guide is essential for minimizing risks and ensuring the integrity of your experiments.
Preparation and Handling Workflow
The following diagram illustrates the standard workflow for preparing and handling [18F]-THK523 in a laboratory setting.
Disposal Plan for [18F]-THK523 Waste
Proper disposal of radioactive waste is crucial for laboratory and environmental safety. Due to the short half-life of Fluorine-18 (approximately 110 minutes), decay-in-storage is the primary method of disposal.
| Waste Type | Disposal Procedure | Key Considerations |
| Liquid Waste | 1. Collect in a designated, labeled, and shielded container. 2. Store in a secure, designated radioactive waste storage area. 3. Allow to decay for at least 10 half-lives (approximately 24 hours). 4. After decay, survey with a radiation detector to ensure radioactivity is at background levels. 5. Dispose of as non-radioactive chemical waste, following institutional guidelines. | - Do not mix with other radioactive isotopes. - Ensure the container is properly sealed to prevent leaks. |
| Solid Waste (e.g., gloves, tubes, paper) | 1. Collect in a designated, labeled, and shielded solid waste container. 2. Store in a secure, designated radioactive waste storage area. 3. Allow to decay for at least 10 half-lives (approximately 24 hours). 4. After decay, survey to confirm background radiation levels. 5. Dispose of in the appropriate laboratory waste stream. | - Sharps should be placed in a designated sharps container. - Minimize the volume of radioactive waste generated. |
The logical relationship for the decay-in-storage protocol is outlined below.
Experimental Protocol: In Vitro Autoradiography
The following is a generalized protocol for in vitro autoradiography using [18F]-THK523, incorporating essential safety steps.
Objective: To visualize the binding of [18F]-THK523 to tau pathology in brain tissue sections.
Materials:
-
[18F]-THK523 solution
-
Human brain tissue sections (e.g., from Alzheimer's disease patients)
-
Binding buffer
-
Wash buffers
-
Phosphor imaging plates or film cassettes
-
Appropriate PPE (as outlined in the table above)
Methodology:
-
Preparation:
-
Don all required PPE.
-
Prepare the designated work area with absorbent, plastic-backed paper.
-
Thaw and pre-incubate brain tissue sections.
-
-
Incubation:
-
In a shielded fume hood, dilute the [18F]-THK523 stock solution to the final working concentration in the binding buffer.
-
Carefully apply the [18F]-THK523 solution to the tissue sections.
-
Incubate for the desired time at the appropriate temperature.
-
-
Washing:
-
Remove the radioactive incubation solution using a pipette and transfer it to the designated liquid radioactive waste container.
-
Wash the sections with a series of wash buffers to remove unbound radioligand. Collect all washes in the liquid radioactive waste container.
-
-
Drying and Exposure:
-
Air-dry the slides.
-
Appose the slides to a phosphor imaging plate or film in a light-tight cassette.
-
-
Imaging and Analysis:
-
After the appropriate exposure time, scan the imaging plate or develop the film.
-
Analyze the resulting autoradiograms to determine the regional binding of [18F]-THK523.
-
-
Cleanup:
-
Decontaminate all work surfaces.
-
Dispose of all solid and liquid waste according to the disposal plan.
-
Remove and dispose of PPE correctly.
-
Thoroughly wash hands.
-
Conduct a final survey of the work area to ensure no residual contamination.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
